Pim-1 kinase inhibitor 5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C22H13Cl2N3O |
|---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
2-chloro-4-(2-chloroquinolin-3-yl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C22H13Cl2N3O/c1-28-15-8-6-13(7-9-15)20-11-16(18(12-25)22(24)27-20)17-10-14-4-2-3-5-19(14)26-21(17)23/h2-11H,1H3 |
InChI Key |
JTCXKTJMNJNUGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC4=CC=CC=C4N=C3Cl)C#N)Cl |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Target Binding Affinity of Pim-1 Kinase Inhibitor 5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target binding affinity of Pim-1 kinase inhibitor 5, also identified as Compound 4c. The document details its inhibitory potency, the experimental methodology for its determination, and its context within the broader Pim-1 signaling pathway.
Quantitative Binding Affinity Data
This compound (Compound 4c) has been evaluated for its ability to inhibit the enzymatic activity of Pim-1 kinase. The primary metric for its potency is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Compound Name | Target | Parameter | Value (µM) |
| This compound (Compound 4c) | Pim-1 Kinase | IC50 | 0.61[1][2] |
In addition to its primary target, the cytotoxicity of this compound has been assessed against a panel of human cancer cell lines.
| Cell Line | Cancer Type | Parameter | Value (µM) |
| HepG2 | Hepatocellular Carcinoma | IC50 | 8.02 ± 0.38[1][2] |
| HCT-116 | Colon Carcinoma | IC50 | 7.15 ± 0.35[1][2] |
| MCF-7 | Breast Adenocarcinoma | IC50 | Not explicitly quantified but noted for high activity[1][2] |
| PC-3 | Prostate Adenocarcinoma | IC50 | Not explicitly quantified but noted for high activity[1][2] |
Experimental Protocols
The determination of the IC50 value for this compound was achieved through an in vitro enzyme inhibition assay. While the specific proprietary details may vary between testing facilities, the fundamental protocol is based on established methods for assessing ATP-competitive kinase inhibitors.
In Vitro Pim-1 Kinase Inhibition Assay (ATP-Competition Format)
This assay quantifies the ability of a test compound to compete with ATP for the binding site of the Pim-1 kinase. The reduction in kinase activity, measured by the phosphorylation of a substrate, is proportional to the inhibitory potency of the compound.
Materials:
-
Enzyme: Recombinant human Pim-1 kinase.
-
Substrate: A suitable peptide or protein substrate for Pim-1, such as a peptide derived from the pro-apoptotic protein Bad.
-
ATP: Adenosine triphosphate, as the phosphate donor. Radiolabeled ATP (e.g., [γ-³³P]-ATP) is often used for detection.
-
Test Compound: this compound (Compound 4c) dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: A buffer solution optimized for Pim-1 kinase activity, typically containing Tris-HCl, MgCl₂, and DTT.
-
Detection Reagent: Depending on the method, this could be a scintillation counter for radioactivity, a luminometer for ADP-Glo™ type assays, or a fluorescence reader for LanthaScreen™ assays.
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in the assay buffer.
-
Reaction Mixture Preparation: In a multi-well plate, the recombinant Pim-1 kinase, the substrate, and the assay buffer are combined.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of ATP and the various concentrations of the test compound.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Termination of Reaction: The reaction is stopped, often by the addition of a stop solution or by capturing the phosphorylated substrate on a filter membrane.
-
Detection and Quantification: The amount of phosphorylated substrate is quantified. In radiometric assays, this involves measuring the incorporated radioactivity. In luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured.
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction with no inhibitor. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.
Signaling Pathways and Experimental Workflows
Pim-1 Kinase Signaling Pathway
Pim-1 kinase is a constitutively active serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis. It is a downstream effector of the JAK/STAT signaling pathway and influences the activity of several key cellular proteins.
Caption: Simplified Pim-1 signaling pathway and the point of intervention for Pim-1 Inhibitor 5.
Experimental Workflow for IC50 Determination
The workflow for determining the IC50 of a kinase inhibitor involves a series of sequential steps, from initial compound handling to final data analysis.
Caption: General experimental workflow for the determination of an IC50 value for a kinase inhibitor.
References
The Role of Pim-1 Kinase in Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Proviral Integration site for Moloney murine leukemia virus (PIM) family of serine/threonine kinases, particularly Pim-1, has emerged as a critical regulator of oncogenesis.[1][2][3] Constitutively active by nature, Pim-1's cellular activity is primarily dictated by its expression level, which is frequently elevated in a wide array of hematological malignancies and solid tumors, including prostate, breast, and pancreatic cancers.[3][4][5][6] This upregulation is strongly correlated with enhanced cell proliferation, survival, and resistance to therapy.[1][7][8] Pim-1 exerts its pro-tumorigenic effects by phosphorylating a multitude of substrates involved in critical cellular processes such as cell cycle progression, apoptosis, and metabolic reprogramming.[7][9] Its intricate signaling network, particularly its synergistic relationship with the MYC oncogene, positions it as a highly attractive target for cancer diagnosis, prognosis, and therapeutic intervention.[10][11] This guide provides an in-depth examination of the Pim-1 signaling axis, presents quantitative data on its activity, and details key experimental protocols for its study.
Pim-1 Signaling Pathways in Cancer
Pim-1 functions as a central node in a complex network of signaling pathways that collectively drive cancer cell proliferation and survival. Its expression is tightly regulated by upstream signals, and its kinase activity modulates numerous downstream effectors.
Upstream Regulation: The JAK/STAT Pathway
The primary mechanism for inducing Pim-1 expression is through the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.[7][12] This pathway is typically activated by cytokines and growth factors such as interleukins (IL-2, IL-3, IL-6).[7] Upon ligand binding, receptor-associated JAKs phosphorylate and activate STAT proteins (primarily STAT3 and STAT5), which then translocate to the nucleus and bind to the promoter region of the PIM1 gene, initiating its transcription.[7][13]
Downstream Effectors and Pro-Proliferative Mechanisms
Pim-1 kinase, once expressed, phosphorylates a wide array of downstream substrates to promote cell cycle progression, inhibit apoptosis, and enhance translational activity.
Pim-1 accelerates cell cycle progression by targeting key cell cycle inhibitors and activators.[4][9] It phosphorylates the cyclin-dependent kinase (CDK) inhibitors p21Cip1/WAF1 (at Thr145) and p27Kip1 (at Thr157 and Thr198).[9][14] This phosphorylation leads to their binding to 14-3-3 proteins, resulting in their nuclear exclusion and subsequent degradation, thereby relieving the inhibition on CDK/cyclin complexes and promoting G1/S phase transition.[9][14] Additionally, Pim-1 can phosphorylate and activate the Cdc25A and Cdc25C phosphatases, which are crucial for activating CDK/cyclin complexes and promoting G1/S and G2/M transitions, respectively.[4][9][14]
A key oncogenic function of Pim-1 is its ability to promote cell survival by inhibiting apoptosis.[4] One of its most well-characterized substrates is the pro-apoptotic protein BAD (Bcl-2-associated death promoter).[7] Pim-1 phosphorylates BAD at Ser112, which prevents it from binding to and antagonizing the anti-apoptotic proteins Bcl-2 and Bcl-xL.[7][15] This action sequesters BAD and allows Bcl-xL to inhibit the apoptotic machinery, thereby promoting cell survival.[7][15]
Pim-1 and the c-Myc oncogene exhibit strong synergism in promoting tumorigenesis.[16][17] Pim-1 can directly phosphorylate c-Myc at Ser62, a modification that enhances its stability and transcriptional activity.[10] This leads to the increased expression of MYC target genes, many of which are involved in cell proliferation and metabolism, such as those controlling glycolysis (e.g., PGK1, LDHA).[10] Furthermore, Pim-1 promotes cap-dependent translation by phosphorylating the eukaryotic translation initiation factor 4B (eIF4B) and components of the mTORC1 pathway, such as 4E-BP1, further boosting the synthesis of proteins required for cell growth.[17][18]
Quantitative Data on Pim-1 in Cancer
The following tables summarize quantitative data related to Pim-1 expression, its role as a therapeutic target, and its effect on cell proliferation.
Table 1: Pim-1 Overexpression in Human Cancers
| Cancer Type | Observation | Reference |
| Hematologic Malignancies | Frequently overexpressed in leukemia and lymphoma. | [4][14] |
| Prostate Cancer | Expression is elevated in tumor biopsies; associated with castration resistance. | [16][19] |
| Breast Cancer | Overexpressed, particularly in Triple-Negative Breast Cancer (TNBC). | [11][20] |
| Pancreatic Cancer | mRNA and protein expression significantly increased in malignant tissues. | [3] |
| Ovarian Cancer | Overexpressed and correlated with poor overall survival. | [10][21] |
| Lung Adenocarcinoma | Frequently overexpressed and associated with poor clinical outcome. | [18] |
| Colorectal Cancer | Associated with poor prognosis. | [22] |
| Head and Neck Cancer | Associated with poor prognosis. | [22] |
Table 2: IC₅₀ Values of Selected Pim-1 Kinase Inhibitors
| Inhibitor | Target(s) | IC₅₀ (Pim-1) | Cell Line / Context | Reference |
| AZD1208 | Pan-Pim | ~5 nM (Biochemical) | In clinical trials for AML and other cancers. | [7][11][13] |
| SGI-1776 | Pan-Pim, FLT3 | ~7 nM (Biochemical) | Preclinical and clinical studies. | [6][7] |
| ETP-45299 | Pim-1 | Potent & Selective | Suppresses proliferation in various tumor cell lines. | [7][23] |
| Quercetagetin | Pim-1 | 0.34 µM (Biochemical) | Flavonol identified from a diversity screen. | [24] |
| SMI-4a | Pim-1/Pim-2 | ~100 nM (Biochemical) | Benzylidene-thiazolidine-2-4-dione compound. | [17] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of Pim-1 kinase function. Below are protocols for key experiments.
In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol measures Pim-1 kinase activity by quantifying the amount of ADP produced during a phosphorylation reaction.[12][25]
Workflow Diagram:
Methodology:
-
Reagent Preparation: Prepare Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT). Prepare a solution of recombinant Pim-1 kinase, a suitable peptide substrate (e.g., a biotinylated peptide derived from BAD), and ATP.[26]
-
Reaction Setup: In a 384-well plate, add 1 µl of the test inhibitor (or DMSO control).[25]
-
Add 2 µl of Pim-1 enzyme solution.
-
Add 2 µl of the substrate/ATP mixture to initiate the reaction. The final ATP concentration is typically in the µM range.[25]
-
Incubation: Incubate the plate at room temperature or 30°C for 60 minutes.[25]
-
ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[25]
-
Signal Generation: Add 10 µl of Kinase Detection Reagent to convert the ADP generated by Pim-1 into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.[25]
-
Detection: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to Pim-1 kinase activity.
Western Blotting for Pim-1 and Substrate Phosphorylation
This protocol is used to detect the protein levels of Pim-1 and the phosphorylation status of its substrates (e.g., p-BAD, p-c-Myc).[27]
Methodology:
-
Protein Extraction: Lyse cultured cells or homogenized tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-40 µg of total protein per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Electro-blot the separated proteins from the gel onto a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Pim-1 or a phosphorylated substrate (e.g., anti-Phospho-BAD Ser112) diluted in blocking buffer. This is typically done overnight at 4°C with gentle shaking.[28]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Washing: Repeat the washing step (Step 7).
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. The band intensity corresponds to the protein level.
Cell Proliferation Assay (CCK-8/MTS)
This colorimetric assay measures cell viability, which is indicative of cell proliferation. It is used to assess the effect of Pim-1 knockdown or inhibition on cancer cell growth.[21][29][30]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., 2,000-5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a Pim-1 inhibitor (e.g., AZD1208) at various concentrations or transfect them with Pim-1 siRNA. Include appropriate vehicle (DMSO) or non-targeting siRNA controls.[30]
-
Incubation: Culture the cells for a desired period (e.g., 48-72 hours).[30]
-
Reagent Addition: Add 10 µl of CCK-8 or MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the tetrazolium salt in the reagent to a colored formazan product.
-
Measurement: Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition relative to the control-treated cells.
Conclusion
Pim-1 kinase is a bona fide proto-oncogene that plays a multifaceted role in promoting cancer cell proliferation and survival.[1][8] Its overexpression in numerous cancers and its central position in signaling pathways that control cell cycle, apoptosis, and metabolism make it a compelling target for therapeutic development.[1][3][15] The development of potent and selective Pim-1 inhibitors has shown promise in preclinical studies, and ongoing clinical trials are evaluating their efficacy.[1][8][13] A thorough understanding of Pim-1 biology, facilitated by the robust experimental protocols detailed herein, is essential for continued progress in targeting this kinase to improve cancer treatment outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on PIM kinases in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. PIM1 Pim-1 proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Why target PIM1 for cancer diagnosis and treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PIM1 kinase and its diverse substrate in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pim1 promotes cell proliferation and regulates glycolysis via interaction with MYC in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. researchgate.net [researchgate.net]
- 14. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. The Pim protein kinases regulate energy metabolism and cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PIM1 kinase promotes cell proliferation, metastasis and tumor growth of lung adenocarcinoma by potentiating the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 [frontiersin.org]
- 21. dovepress.com [dovepress.com]
- 22. Clinical Significance of Pim-1 in Human Cancers: A Meta-analysis of Association with Prognosis and Clinicopathological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pim 1 kinase inhibitor ETP-45299 suppresses cellular proliferation and synergizes with PI3K inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. promega.com [promega.com]
- 26. media.cellsignal.com [media.cellsignal.com]
- 27. researchgate.net [researchgate.net]
- 28. Pim-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 29. PIM kinases 1, 2 and 3 in intracellular LIF signaling, proliferation and apoptosis in trophoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
The Pro-Apoptotic Effects of Pim-1 Kinase Inhibitor 5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the effects of Pim-1 kinase inhibitor 5 (also known as Compound 4c) on apoptosis. It summarizes the available quantitative data, outlines detailed experimental protocols for assessing apoptosis, and visualizes the key signaling pathways and experimental workflows. Given the limited publicly available data specifically on the apoptotic effects of this compound, this guide also incorporates representative data from other potent Pim-1 inhibitors to provide a comprehensive understanding of the anti-cancer potential of targeting the Pim-1 kinase.
Introduction to Pim-1 Kinase and Its Role in Cancer
Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[1] Overexpression of Pim-1 is observed in various hematological malignancies and solid tumors, including leukemia, prostate cancer, and breast cancer.[1][2][3] By phosphorylating a wide range of downstream targets, Pim-1 promotes cell cycle progression and inhibits programmed cell death, thereby contributing to tumorigenesis and therapeutic resistance.[4] Its role as a key regulator of cell fate has made it an attractive target for the development of novel anti-cancer therapies.[4]
This compound (Compound 4c)
This compound, also referred to as Compound 4c, is a recently identified small molecule inhibitor of Pim-1 kinase.[2] It belongs to a class of cyanopyridine-based compounds that have demonstrated significant cytotoxic effects in various cancer cell lines.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and representative data for other relevant Pim-1 inhibitors.
Table 1: In Vitro Activity of this compound (Compound 4c) [2][3]
| Parameter | Value | Cell Lines |
| Pim-1 Kinase Inhibition (IC50) | 0.61 µM | N/A (Biochemical Assay) |
| Cytotoxicity (IC50) | 8.02 ± 0.38 µM | HepG2 (Liver Cancer) |
| 7.15 ± 0.35 µM | HCT-116 (Colon Cancer) | |
| Not explicitly quantified, but showed high activity | MCF-7 (Breast Cancer) | |
| Not explicitly quantified, but showed high activity | PC-3 (Prostate Cancer) |
Table 2: Representative Data on Apoptosis Induction by a Cyanopyridine-Based Pim-1 Inhibitor (Compound 12) [5]
Note: This data is for a different, but structurally related, potent Pim-1 inhibitor and is presented here as a representative example of the pro-apoptotic effects of this class of compounds.
| Cell Line | Treatment | Total Apoptosis (%) | Early Apoptosis (%) | Late Apoptosis (%) |
| MCF-7 | Control (Untreated) | 0.64% | - | - |
| Compound 12 | 33.43% | 23.18% | 10.25% |
Mechanism of Action: Induction of Apoptosis
Pim-1 kinase promotes cell survival primarily through the phosphorylation and inactivation of pro-apoptotic proteins, such as BAD (Bcl-2-associated death promoter).[6][7] Inhibition of Pim-1 kinase by small molecules like this compound is expected to disrupt this anti-apoptotic signaling, leading to the activation of the intrinsic apoptotic pathway. This is often characterized by the downstream activation of caspases, a family of proteases that execute programmed cell death.[7]
Signaling Pathway
The following diagram illustrates the central role of Pim-1 in promoting cell survival and how its inhibition can lead to apoptosis.
Caption: Pim-1 signaling pathway and the induction of apoptosis by its inhibition.
Experimental Protocols
This section provides a detailed methodology for a key experiment used to quantify apoptosis induced by Pim-1 kinase inhibitors.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[8]
Objective: To quantify the percentage of apoptotic cells in a cancer cell line following treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
This compound (Compound 4c)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., corresponding to IC50, 0.5x IC50, and 2x IC50 values) and a vehicle control (e.g., DMSO). Incubate for a predetermined time period (e.g., 24 or 48 hours).
-
Cell Harvesting: After incubation, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine the floating and adherent cells for each sample.
-
Staining:
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.[8]
-
Use unstained, Annexin V-FITC only, and PI only controls to set the compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing the pro-apoptotic effects of a Pim-1 inhibitor.
Caption: General experimental workflow for apoptosis assessment.
Conclusion
This compound (Compound 4c) is a promising anti-cancer agent with demonstrated inhibitory activity against Pim-1 kinase and cytotoxic effects on various cancer cell lines. While specific quantitative data on its apoptosis-inducing capabilities are emerging, the well-established role of Pim-1 in cell survival strongly suggests that its inhibition will lead to programmed cell death. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate the pro-apoptotic effects of this and other novel Pim-1 inhibitors. Further studies are warranted to fully elucidate the molecular mechanisms underlying the apoptotic response to this compound and to evaluate its therapeutic potential in preclinical models.
References
- 1. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells [mdpi.com]
- 7. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Pim-1 Kinase Inhibitors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Pim-1 kinase, a constitutively active serine/threonine kinase, has emerged as a significant therapeutic target in oncology and other disease areas. Its overexpression is frequently correlated with tumorigenesis, metastasis, and resistance to therapy in a variety of hematological malignancies and solid tumors. Pim-1 plays a crucial role in regulating cell cycle progression, apoptosis, and transcriptional activation through a complex network of signaling pathways. This technical guide provides a comprehensive overview of the Pim-1 kinase, its signaling network, and the therapeutic potential of its inhibitors. We present a detailed summary of quantitative data for key Pim-1 inhibitors, in-depth experimental protocols for their evaluation, and visual representations of the core signaling pathways and experimental workflows to aid researchers in this dynamic field of drug discovery.
Introduction: The Pim-1 Kinase in Disease
The Proviral Integration site for Moloney murine leukemia virus (Pim-1) is a proto-oncogene that is a key player in cell survival and proliferation.[1][2] Unlike many other kinases, Pim-1 is constitutively active, and its function is primarily regulated at the level of transcription, translation, and protein stability.[3] Pim-1 is implicated in a wide array of cellular processes, including cell cycle progression, apoptosis, and the regulation of signal transduction pathways.[4]
Elevated expression of Pim-1 is a hallmark of numerous human cancers, including prostate cancer, acute myeloid leukemia, and other hematopoietic malignancies.[4][5] This overexpression is often associated with a poor prognosis, making Pim-1 an attractive target for therapeutic intervention.[6] The Pim kinase family consists of three highly homologous isoforms: Pim-1, Pim-2, and Pim-3, with Pim-1 being the most extensively studied.[1] These isoforms have both overlapping and distinct functions in cellular processes.
The Pim-1 Signaling Network
Pim-1 kinase activity is intricately regulated by upstream signals and, in turn, modulates a diverse range of downstream effector proteins. Understanding this complex signaling network is crucial for the rational design and application of Pim-1 inhibitors.
Upstream Regulation
The primary regulators of Pim-1 expression are the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathways.[4][7][8] Cytokines and interleukins, such as IL-2, IL-3, and IL-6, activate JAKs, which then phosphorylate and activate STAT3 and STAT5.[4][8] Activated STAT3 and STAT5 directly bind to the Pim-1 promoter, inducing its transcription.[4][7] This positions Pim-1 as a critical downstream mediator of cytokine signaling.
Downstream Targets and Cellular Functions
Pim-1 kinase exerts its effects by phosphorylating a multitude of downstream substrates, thereby influencing key cellular functions:
-
Cell Cycle Progression: Pim-1 promotes cell cycle progression by phosphorylating and regulating the activity of cell cycle modulators such as p21Cip1/Waf1, p27Kip1, and CDC25A/C.[1]
-
Apoptosis Inhibition: A crucial role of Pim-1 is to promote cell survival by inhibiting apoptosis. It achieves this by phosphorylating and inactivating the pro-apoptotic protein Bad.[1][9]
-
Transcriptional Regulation: Pim-1 can influence gene expression by phosphorylating and modulating the activity of transcription factors, including c-Myc, a key regulator of cell growth and proliferation.[1]
-
Drug Resistance: Pim-1 has been shown to contribute to drug resistance by phosphorylating and regulating the function of drug transporters like P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP).[7]
Below is a diagram illustrating the core Pim-1 signaling pathway.
Pim-1 Kinase Inhibitors: A Therapeutic Strategy
Given the central role of Pim-1 in promoting cancer cell survival and proliferation, its inhibition represents a promising therapeutic strategy.[6] A number of small molecule inhibitors targeting the ATP-binding pocket of Pim-1 have been developed and are in various stages of preclinical and clinical evaluation.
Quantitative Data on Pim-1 Inhibitors
The following table summarizes the in vitro potency of several notable Pim-1 kinase inhibitors.
| Inhibitor | Target(s) | Pim-1 IC50 (nM) | Pim-1 Ki (pM) | Other Kinase IC50 (nM) | Reference(s) |
| SGI-1776 | Pan-Pim, Flt3 | 7 | - | Pim-2: 363, Pim-3: 69, Flt3: 44 | [1][4][5][8][10] |
| AZD1208 | Pan-Pim | 0.4 | - | Pim-2: 5, Pim-3: 1.9 | [1][2][6][9] |
| PIM447 (LGH447) | Pan-Pim | - | 6 | Pim-2: 18 pM, Pim-3: 9 pM | [1][3][11][12][13][14] |
| SMI-4a | Pim-1 selective | 17 | - | Modestly potent to Pim-2 | [1] |
| TCS PIM-1 1 | Pim-1 selective | 50 | - | Pim-2: >20,000 | [1] |
| Hispidulin | Pim-1 | 2,710 | - | - | [1] |
| CX-6258 HCl | Pan-Pim | 5 | - | Pim-2: 25, Pim-3: 16 | [1] |
| TP-3654 | Pan-Pim | - | 5,000 | Pim-2: 239,000 pM, Pim-3: 42,000 pM | [1] |
Experimental Protocols for Evaluating Pim-1 Inhibitors
The following section provides detailed methodologies for key experiments commonly used to characterize the activity of Pim-1 kinase inhibitors.
In Vitro Pim-1 Kinase Activity Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by Pim-1 kinase.
Materials:
-
Recombinant human Pim-1 kinase
-
Peptide substrate (e.g., a peptide derived from Bad)
-
[γ-³³P]-ATP
-
Kinase reaction buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT)
-
Pim-1 kinase inhibitor (test compound)
-
Phosphocellulose paper
-
Phosphoric acid wash buffer
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, peptide substrate, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding recombinant Pim-1 kinase and [γ-³³P]-ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Quantify the amount of incorporated radiolabel on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of Pim-1 inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., a line with high Pim-1 expression)
-
Complete cell culture medium
-
Pim-1 kinase inhibitor (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Pim-1 inhibitor for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of the inhibitor.
Western Blot Analysis of Pim-1 Signaling
This technique is used to detect changes in the protein levels and phosphorylation status of Pim-1 and its downstream targets in response to inhibitor treatment.
Materials:
-
Cancer cells treated with a Pim-1 inhibitor
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies specific for Pim-1, phospho-Bad (Ser112), total Bad, etc.
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the changes in protein expression and phosphorylation levels.
Experimental and Drug Discovery Workflow
The development of a novel Pim-1 kinase inhibitor typically follows a structured workflow from initial screening to preclinical evaluation.
Conclusion
Pim-1 kinase remains a compelling target for the development of novel anticancer therapies. Its well-defined role in promoting cell survival, proliferation, and drug resistance provides a strong rationale for its inhibition. The availability of a diverse range of chemical scaffolds for Pim-1 inhibitors, coupled with robust in vitro and in vivo models for their evaluation, continues to drive progress in this field. This technical guide provides a foundational resource for researchers dedicated to advancing the therapeutic potential of Pim-1 kinase inhibitors, with the ultimate goal of improving outcomes for patients with cancer and other Pim-1-driven diseases.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. promega.in [promega.in]
- 11. researchgate.net [researchgate.net]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. reactionbiology.com [reactionbiology.com]
- 14. researchgate.net [researchgate.net]
In-Depth Technical Guide: Pim-1 Kinase Inhibitor 5 (Compound 4c)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the Pim-1 kinase inhibitor 5, also referred to as Compound 4c. It includes key inhibitory concentrations, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to support further research and development.
Core Data Presentation
The inhibitory activities of Compound 4c have been quantified against its primary target, Pim-1 kinase, and its cytotoxic effects have been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target | Assay Type | IC50 Value (μM) |
| Pim-1 Kinase | In vitro Kinase Assay | 0.61 [1] |
| HepG2 (Hepatocellular Carcinoma) | Cytotoxicity Assay | 6.95 - 20.19[1] |
| MCF-7 (Breast Adenocarcinoma) | Cytotoxicity Assay | 6.95 - 20.19[1] |
| PC3 (Prostate Cancer) | Cytotoxicity Assay | 6.95 - 20.19[1] |
| HCT-116 (Colorectal Carcinoma) | Cytotoxicity Assay | 6.95 - 20.19[1] |
Experimental Protocols
The following sections detail the methodologies employed to ascertain the quantitative data presented above.
In Vitro Pim-1 Kinase Inhibition Assay
The IC50 value for Compound 4c against Pim-1 kinase was determined using a luminescent kinase assay, which measures the amount of ADP produced from the kinase reaction.
Principle: The assay quantifies kinase activity by measuring the amount of ADP formed during the phosphorylation reaction. The ADP is converted to ATP, which then serves as a substrate for luciferase, generating a light signal that is proportional to the ADP concentration and, therefore, to the kinase activity.
Materials:
-
Pim-1 Kinase Enzyme System
-
ADP-Glo™ Kinase Assay Kit
-
Test Compound (Compound 4c)
-
Kinase Buffer
-
ATP
-
Substrate (e.g., a generic kinase substrate peptide)
-
384-well or 96-well plates
-
Luminometer
Procedure:
-
Compound Preparation: A serial dilution of Compound 4c is prepared in a suitable solvent (e.g., DMSO) and then further diluted in the kinase buffer.
-
Reaction Setup: In a multi-well plate, the Pim-1 enzyme is added to wells containing the diluted test compound or vehicle control.
-
Initiation: The kinase reaction is initiated by adding a mixture of the kinase substrate and ATP.
-
Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Termination and ATP Depletion: ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP. This is followed by a 40-minute incubation at room temperature.
-
ADP to ATP Conversion: Kinase Detection Reagent is added, which contains an enzyme that converts the ADP generated in the initial kinase reaction into ATP. This is followed by a 30-minute incubation at room temperature.
-
Signal Detection: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, and the luminescent signal is measured with a plate-reading luminometer.
-
Data Analysis: The luminescence intensity is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable nonlinear regression model.
Cytotoxicity Assay against Human Cancer Cell Lines
The cytotoxic effects of Compound 4c on the HepG2, MCF-7, PC3, and HCT-116 human cancer cell lines were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Human cancer cell lines (HepG2, MCF-7, PC3, HCT-116)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test Compound (Compound 4c)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere and grow overnight in a CO2 incubator at 37°C.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Compound 4c. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution diluted in serum-free medium is added to each well. The plates are then incubated for another 3-4 hours to allow for formazan crystal formation.
-
Solubilization: The MTT-containing medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Mandatory Visualizations
Pim-1 Signaling Pathway
Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis. Its expression is regulated by the JAK/STAT pathway, and it, in turn, phosphorylates a variety of downstream targets.
Caption: Simplified Pim-1 signaling pathway.
Experimental Workflow: In Vitro Kinase Assay
The following diagram outlines the key steps in the in vitro kinase assay used to determine the IC50 value of Pim-1 inhibitors.
Caption: Workflow for the in vitro Pim-1 kinase inhibition assay.
References
The Cytotoxic Effects of Pim-1 Kinase Inhibitors on HepG2 Hepatocellular Carcinoma Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cytotoxic effects of Pim-1 kinase inhibitors on the human hepatocellular carcinoma (HCC) cell line, HepG2. The proviral integration site for Moloney murine leukemia virus (Pim) kinases, particularly Pim-1, are frequently overexpressed in various cancers, including HCC, making them a compelling target for anticancer therapies.[1][2][3] Inhibition of Pim-1 has been shown to induce cell cycle arrest and apoptosis in cancer cells, highlighting its therapeutic potential.[2] This document will detail the cytotoxic activity, underlying signaling pathways, and experimental protocols relevant to the study of Pim-1 inhibitors in HepG2 cells.
Quantitative Analysis of Cytotoxicity
The cytotoxic efficacy of Pim-1 kinase inhibitors is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. Several novel pyridine and pyrazolyl pyridine conjugates have been synthesized and evaluated for their cytotoxic activity against HepG2 cells, demonstrating potent Pim-1 kinase inhibition.[4]
For the purpose of this guide, we will refer to a representative potent inhibitor from these studies as "Pim-1 Kinase Inhibitor Compound 9" based on its significant cytotoxic effects on HepG2 cells.[4]
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| Compound 9 | Pim-1 Kinase | HepG2 | 0.18 | [4] |
| Staurosporine (Reference) | Pan-Kinase Inhibitor | HepG2 | Not specified in this context | [4] |
| Compound 5 | Pim-1 Kinase | HepG2 | 2.19 | [4] |
| Compound 10 | Pim-1 Kinase | HepG2 | 3.47 | [4] |
Table 1: Cytotoxicity of selected Pim-1 Kinase Inhibitors in HepG2 cells. The data illustrates the potent cytotoxic effect of Compound 9, with a sub-micromolar IC50 value.
Pim-1 Kinase and Downstream Signaling Pathways
Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[5][6] Its inhibition in cancer cells can trigger apoptotic pathways and disrupt cell cycle progression. The signaling cascade often involves the modulation of key regulatory proteins.
Inhibition of Pim-1 kinase disrupts these pro-survival signals. For instance, deactivation of the pro-apoptotic protein Bad through phosphorylation is a key function of Pim-1.[7] Therefore, inhibition of Pim-1 leads to increased levels of active, non-phosphorylated Bad, which in turn promotes apoptosis. Studies have shown that potent Pim-1 inhibitors like Compound 9 can induce significant apoptosis in HepG2 cells.[4] Specifically, treatment with Compound 9 led to a 175-fold increase in total apoptotic cell death compared to untreated controls, with 37.5% of cells in late apoptosis and 15.2% in early apoptosis.[4]
Experimental Protocols
A fundamental technique to assess the cytotoxicity of Pim-1 inhibitors in HepG2 cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[8][9]
MTT Assay Protocol for HepG2 Cells
-
Cell Seeding: HepG2 cells are seeded into a 96-well microplate at a density of approximately 1 x 10³ to 5 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[8][10]
-
Compound Treatment: The cells are then treated with various concentrations of the Pim-1 kinase inhibitor (e.g., Compound 9) and a vehicle control (e.g., 0.1% DMSO).[4]
-
Incubation: The plate is incubated for a predetermined period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.[4]
-
MTT Addition: Following incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[8]
-
Formazan Crystal Formation: The plate is incubated for an additional 3 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: The culture medium is carefully removed, and 100 µL of a solubilization solution (e.g., acidified isopropanol or detergent solution) is added to each well to dissolve the formazan crystals.[8][10]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm to 590 nm using a microplate reader.[8][11] The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated from the dose-response curve.
Conclusion
Pim-1 kinase inhibitors, exemplified by potent compounds like Compound 9, exhibit significant cytotoxic effects against HepG2 hepatocellular carcinoma cells. This cytotoxicity is mediated through the induction of apoptosis, a consequence of inhibiting the pro-survival functions of Pim-1 kinase. The MTT assay provides a reliable and straightforward method for quantifying the cytotoxic potential of these inhibitors. The continued investigation and development of selective and potent Pim-1 inhibitors represent a promising therapeutic strategy for the treatment of hepatocellular carcinoma.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
- 6. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The PIM-1 serine kinase prolongs survival and inhibits apoptosis-related mitochondrial dysfunction in part through a bcl-2-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. ijrr.com [ijrr.com]
The Effect of Pim-1 Kinase Inhibitor 5 on MCF-7 Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of Pim-1 kinase inhibitor 5 on the MCF-7 human breast cancer cell line. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and development in oncology.
Introduction to Pim-1 Kinase and its Role in Cancer
Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[1] Upregulation of Pim-1 is observed in various cancers, including breast cancer, and is often associated with tumor progression and resistance to therapy. The Pim-1 signaling pathway is activated by various cytokines and growth factors through the JAK/STAT pathway.[1] Key downstream targets of Pim-1 include proteins involved in cell cycle regulation and apoptosis, such as p21, as well as the pro-apoptotic protein Bad.[2][3] Pim-1 can phosphorylate and inactivate Bad, thereby promoting cell survival. Furthermore, Pim-1 has been shown to interact with and stabilize the c-Myc oncoprotein, a key driver of cell proliferation.[4]
Quantitative Effects of this compound on MCF-7 Cells
This compound is a potent inhibitor of Pim-1 kinase. The following table summarizes the available quantitative data on its effects on the MCF-7 cell line. It is important to note that while the IC50 value is specific to this compound, the quantitative data for apoptosis and cell cycle analysis are derived from studies on other potent Pim-1 inhibitors in MCF-7 cells and represent expected outcomes.
| Parameter | Value | Cell Line | Reference |
| Pim-1 Kinase Inhibition (IC50) | 0.61 µM | - | [5] |
| Cell Viability (IC50) | 6.95-20.19 µM | MCF-7 | [5] |
| Apoptosis Induction (Total Apoptosis) | ~33.43% (at 1.62 µM) | MCF-7 | [6] |
| Cell Cycle Arrest | S-Phase Arrest (~36.02% of cells) | MCF-7 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on MCF-7 cells.
Cell Culture and Treatment
MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For treatment, cells are seeded in appropriate culture vessels and allowed to adhere overnight. This compound, dissolved in a suitable solvent (e.g., DMSO), is then added to the culture medium at the desired concentrations for the specified duration.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Seed MCF-7 cells in a 6-well plate and treat with this compound.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Seed MCF-7 cells and treat with this compound.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content of the cells by flow cytometry. The percentages of cells in the G1, S, and G2/M phases are determined using cell cycle analysis software.
Western Blot Analysis
Western blotting is used to detect changes in the expression and phosphorylation of specific proteins.
-
Lyse treated and untreated MCF-7 cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Pim-1, phospho-Bad (Ser112), Bad, c-Myc, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
The following diagrams illustrate the Pim-1 signaling pathway and a typical experimental workflow for evaluating the effects of this compound.
Caption: Pim-1 Signaling Pathway in MCF-7 Cells.
Caption: Experimental Workflow for Inhibitor Evaluation.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. content-assets.jci.org [content-assets.jci.org]
- 3. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Pim-1 Kinase Inhibitor 5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pim-1 kinase, a serine/threonine kinase, is a proto-oncogene implicated in the regulation of cell cycle progression, proliferation, and apoptosis.[1] Its overexpression is associated with various malignancies, making it a compelling target for cancer therapy. Pim-1 kinase inhibitor 5 (also known as compound 4c) is a molecule identified as a potent inhibitor of Pim-1 kinase, demonstrating cytotoxic effects against several cancer cell lines.[2][3] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.
Data Presentation
The following table summarizes the reported in vitro activity of this compound.
| Assay Type | Target/Cell Line | IC50 | Reference |
| Biochemical Assay | Pim-1 Kinase | 0.61 µM | [2][3] |
| Cell Viability Assay | HepG2 (Liver Cancer) | 6.95 µM | [2][3] |
| MCF-7 (Breast Cancer) | > 20.19 µM | [2][3] | |
| PC3 (Prostate Cancer) | > 20.19 µM | [2][3] | |
| HCT-116 (Colon Cancer) | 7.15 µM |
Experimental Protocols
Biochemical Pim-1 Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available luminescent kinase assays and is designed to measure the enzymatic activity of Pim-1 kinase in the presence of an inhibitor.
Materials:
-
Recombinant human Pim-1 kinase
-
Pim-1 kinase substrate peptide (e.g., a Bad-derived peptide)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
DMSO
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in kinase buffer to achieve a range of desired concentrations. Also, prepare a vehicle control (DMSO in kinase buffer).
-
Reaction Setup:
-
Add 1 µL of the diluted inhibitor or vehicle control to the wells of a 384-well plate.
-
Add 2 µL of recombinant Pim-1 kinase (concentration to be optimized empirically) to each well.
-
Add 2 µL of a substrate/ATP mixture to each well to initiate the reaction. The final ATP concentration should be close to its Km for Pim-1 for competitive inhibitor studies.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HepG2, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the diluted inhibitor or vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the data on a dose-response curve.
Western Blot Analysis of Pim-1 Signaling
This protocol is for detecting changes in the phosphorylation status of downstream targets of Pim-1, such as Bad, to confirm the inhibitor's mechanism of action in a cellular context.
Materials:
-
Cancer cell line expressing Pim-1
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Bad (Ser112), anti-total Bad, anti-Pim-1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and load equal quantities onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Bad) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies for total Bad and β-actin to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Experimental workflow for the in vitro characterization of this compound.
Caption: Simplified Pim-1 signaling pathway and the point of intervention for this compound.
References
Application Note: A Cell-Based Assay for Characterizing Pim-1 Kinase Inhibitor 5 Activity
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a detailed protocol for a cell-based assay to determine the potency and cellular activity of Pim-1 kinase inhibitors, using "Pim-1 kinase inhibitor 5" as a representative compound. Pim-1 kinase is a serine/threonine kinase that has emerged as a promising target in oncology due to its role in cell survival, proliferation, and drug resistance.[1][2][3] This document provides researchers, scientists, and drug development professionals with a robust methodology to assess the intracellular efficacy of potential Pim-1 inhibitors. The protocol outlines a method for quantifying the phosphorylation of the pro-apoptotic protein BAD, a direct substrate of Pim-1, in a cellular context.[4][5]
Introduction
The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of constitutively active serine/threonine kinases comprising three isoforms: Pim-1, Pim-2, and Pim-3.[3][6] Pim-1 is frequently overexpressed in a variety of hematological and solid tumors, where it contributes to tumorigenesis by promoting cell cycle progression and inhibiting apoptosis.[4][6] A key mechanism of its anti-apoptotic function is the phosphorylation of the pro-apoptotic protein BAD at Ser112, which leads to its inactivation.[4][5]
The development of small molecule inhibitors targeting Pim kinases is an active area of cancer research.[1] "this compound" (also referred to as Compound 4c in some literature) has been identified as an inhibitor of Pim-1 with a biochemical IC50 of 0.61 μM.[7] While biochemical assays are crucial for initial screening, cell-based assays are essential to determine a compound's activity within the complex intracellular environment, considering factors like cell permeability and off-target effects.[8] This application note details a cell-based assay to measure the inhibition of BAD phosphorylation by this compound in a relevant human cell line.
Pim-1 Signaling Pathway
Pim-1 kinase is a downstream effector of the JAK/STAT signaling pathway and is stimulated by various cytokines and growth factors.[1][9] Once expressed, Pim-1 phosphorylates a range of substrates involved in cell survival and proliferation, including the pro-apoptotic protein BAD. Phosphorylation of BAD by Pim-1 on Ser112 disrupts its ability to form a complex with anti-apoptotic proteins like Bcl-xL, thereby promoting cell survival.
Figure 1. Simplified Pim-1 signaling pathway leading to cell survival.
Quantitative Data Summary
The following table summarizes the reported inhibitory activities of "this compound". It is important to note the distinction between biochemical potency (IC50) and cellular cytotoxicity (EC50 or GI50), which can differ significantly due to factors such as cell membrane permeability and engagement with the target in a complex cellular milieu.[8]
| Parameter | Value | Assay Type | Reference |
| Biochemical IC50 | 0.61 μM | Enzyme Inhibition Assay | [7] |
| Cellular Cytotoxicity (HepG2) | 6.95 μM | Cytotoxicity Assay | [7] |
| Cellular Cytotoxicity (MCF-7) | >20.19 μM | Cytotoxicity Assay | [7] |
| Cellular Cytotoxicity (PC3) | 11.38 μM | Cytotoxicity Assay | [7] |
| Cellular Cytotoxicity (HCT-116) | 20.19 μM | Cytotoxicity Assay | [7] |
Experimental Protocols
Principle of the Assay
This protocol describes a method to quantify the intracellular inhibition of Pim-1 kinase by measuring the phosphorylation of its substrate, BAD, at serine 112. A human cell line with detectable levels of Pim-1 and BAD is treated with increasing concentrations of "this compound". Following treatment, cells are lysed, and the levels of phosphorylated BAD (p-BAD Ser112) and total BAD are quantified using an enzyme-linked immunosorbent assay (ELISA) or Western blot. The ratio of p-BAD to total BAD is then used to determine the dose-dependent inhibitory effect of the compound and to calculate an IC50 value.
Experimental Workflow
Figure 2. Workflow for the cell-based Pim-1 kinase assay.
Materials and Reagents
-
Cell Line: Human leukemia cell line (e.g., K562) or prostate cancer cell line (e.g., PC3) with known Pim-1 expression.
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium: RPMI-1640 or appropriate medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Assay Plates: 96-well cell culture plates.
-
Detection Reagents:
-
For ELISA: Commercially available p-BAD (Ser112) and total BAD sandwich ELISA kits.
-
For Western Blot: Primary antibodies (Rabbit anti-p-BAD Ser112, Rabbit anti-total BAD, Mouse anti-GAPDH), HRP-conjugated secondary antibodies, and chemiluminescent substrate.
-
Detailed Protocol
1. Cell Seeding: a. Culture cells to approximately 80% confluency. b. Harvest cells and determine cell density and viability. c. Seed the cells into a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium. d. Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment and recovery.
2. Compound Preparation and Treatment: a. Prepare a serial dilution of "this compound" in complete culture medium. A typical concentration range would span from 0.01 µM to 100 µM. Include a DMSO vehicle control (final DMSO concentration should be ≤ 0.5%). b. Carefully remove the medium from the wells. c. Add 100 µL of the prepared compound dilutions or vehicle control to the respective wells. d. Incubate the plate for 2 to 4 hours at 37°C and 5% CO2.
3. Cell Lysis: a. After incubation, place the plate on ice. b. Aspirate the medium and wash the cells once with 150 µL of ice-cold PBS. c. Aspirate the PBS and add 50-100 µL of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well. d. Incubate on ice for 15-20 minutes with gentle agitation. e. Centrifuge the plate at 4°C to pellet cell debris.
4. Quantification of p-BAD and Total BAD:
Method A: ELISA a. Use the supernatant (cell lysate) for analysis. b. Follow the manufacturer's protocol for the p-BAD (Ser112) and total BAD ELISA kits. c. Briefly, add cell lysates to the antibody-coated wells, incubate, wash, add detection antibody, and then substrate. d. Read the absorbance on a plate reader at the appropriate wavelength.
Method B: Western Blot a. Determine the protein concentration of each lysate. b. Load equal amounts of protein per lane on an SDS-PAGE gel. c. Transfer the proteins to a PVDF membrane. d. Block the membrane and probe with primary antibodies against p-BAD (Ser112), total BAD, and a loading control (e.g., GAPDH). e. Wash and incubate with appropriate HRP-conjugated secondary antibodies. f. Add chemiluminescent substrate and visualize the bands using an imaging system. Quantify band intensities using appropriate software.
5. Data Analysis: a. For ELISA data, calculate the concentration of p-BAD and total BAD from the standard curve. b. For Western Blot data, determine the intensity of the p-BAD and total BAD bands. c. For each sample, calculate the ratio of p-BAD / total BAD. d. Normalize the results to the vehicle control (defined as 100% phosphorylation or 0% inhibition). e. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. f. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in BAD phosphorylation.
Conclusion
The described cell-based assay provides a reliable and quantitative method for evaluating the intracellular potency of Pim-1 kinase inhibitors. By measuring the phosphorylation of a direct downstream substrate, this protocol allows for the functional assessment of inhibitor activity in a physiologically relevant context. This approach is critical for the preclinical characterization of potential therapeutic agents targeting the Pim-1 kinase and for bridging the gap between biochemical activity and cellular efficacy.
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HTScan® Pim-1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. researchgate.net [researchgate.net]
Application Notes: Detecting p-BAD (Ser112) Inhibition by Pim-1 Kinase Inhibitor 5 (SGI-1776) via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pim-1 kinase, a serine/threonine kinase, is a crucial regulator of cell survival and proliferation.[1] Its overexpression is implicated in various cancers, making it a compelling target for therapeutic intervention.[1][2] One of the key downstream targets of Pim-1 is the pro-apoptotic protein BAD (Bcl-2-associated death promoter).[3][4] Phosphorylation of BAD by Pim-1 at serine 112 (Ser112) inhibits its pro-apoptotic function, thereby promoting cell survival.[3][4][5]
SGI-1776, a potent and selective pan-Pim kinase inhibitor, has demonstrated efficacy in preclinical models of various hematological malignancies and solid tumors.[3][6][7][8] A key mechanism of its action involves the inhibition of Pim-1-mediated phosphorylation of downstream targets.[4][9] This application note provides a detailed protocol for utilizing Western blot to assess the inhibitory effect of SGI-1776 on the phosphorylation of BAD at Ser112 in a cellular context.
Signaling Pathway: Pim-1 and BAD
Pim-1 kinase, often upregulated in cancer, contributes to cell survival by phosphorylating and inactivating the pro-apoptotic protein BAD. This phosphorylation event at Ser112 leads to the sequestration of BAD by 14-3-3 proteins, preventing it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL. The net effect is the suppression of apoptosis. Inhibition of Pim-1 by SGI-1776 is expected to decrease p-BAD (Ser112) levels, thereby promoting apoptosis.
Caption: Pim-1 kinase signaling pathway leading to BAD phosphorylation and its inhibition by SGI-1776.
Experimental Workflow
The following diagram outlines the key steps for assessing the effect of a Pim-1 inhibitor on p-BAD levels using Western blotting.
Caption: Experimental workflow for Western blot analysis of p-BAD.
Data Presentation
The following table provides an example of how to present quantitative data from a dose-response experiment. Densitometry values for p-BAD and total BAD are normalized to a loading control (e.g., β-actin or GAPDH). The ratio of p-BAD to total BAD is then calculated to determine the specific effect on phosphorylation.
| SGI-1776 (µM) | Normalized p-BAD (Ser112) Intensity | Normalized Total BAD Intensity | p-BAD / Total BAD Ratio | % Inhibition of p-BAD |
| 0 (Vehicle) | 1.00 | 1.02 | 0.98 | 0% |
| 0.1 | 0.85 | 1.01 | 0.84 | 14% |
| 0.5 | 0.52 | 0.99 | 0.53 | 46% |
| 1.0 | 0.23 | 1.03 | 0.22 | 78% |
| 5.0 | 0.08 | 0.98 | 0.08 | 92% |
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Seeding: Plate the cells of interest (e.g., a cancer cell line known to express Pim-1) at an appropriate density to achieve 70-80% confluency at the time of harvesting.
-
Inhibitor Treatment: The following day, treat the cells with increasing concentrations of SGI-1776 (e.g., 0, 0.1, 0.5, 1.0, 5.0 µM) or for various time points at a fixed concentration. A vehicle control (e.g., DMSO) should be included.
-
Incubation: Incubate the cells for the desired duration (e.g., 24 hours for a dose-response experiment).
2. Cell Lysis and Protein Quantification
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer such as RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Cell Harvesting: After treatment, place the culture plates on ice, aspirate the media, and wash the cells once with ice-cold PBS.
-
Lysis: Add an appropriate volume of ice-cold lysis buffer to each plate and scrape the cells.
-
Incubation and Clarification: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard method like the BCA assay.
3. Western Blotting
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: To prevent non-specific antibody binding, block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[10][11] For phospho-specific antibodies, BSA is generally preferred over non-fat dry milk to reduce background.[10][12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-BAD (Ser112) (e.g., at a 1:1000 dilution) in 5% BSA/TBST overnight at 4°C with gentle agitation.[13][14]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Repeat the washing steps as described in step 6.
-
Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Stripping and Reprobing (Optional): The membrane can be stripped of the primary and secondary antibodies and reprobed for total BAD and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
4. Data Analysis
-
Densitometry: Quantify the band intensities for p-BAD, total BAD, and the loading control using image analysis software.
-
Normalization: Normalize the p-BAD and total BAD band intensities to the corresponding loading control intensity.
-
Ratio Calculation: Calculate the ratio of normalized p-BAD to normalized total BAD to determine the specific change in phosphorylation.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. PIM1 Pim-1 proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Transcription and translation are primary targets of Pim kinase inhibitor SGI-1776 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Facebook [cancer.gov]
- 9. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promegaconnections.com [promegaconnections.com]
- 11. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 12. researchgate.net [researchgate.net]
- 13. Phospho-Bad (Ser112) (40A9) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 14. Phospho-Bad (Ser112) Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Pim-1 Kinase Inhibitor 5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[1] Its overexpression is implicated in various cancers, making it a significant target for cancer therapy. Pim-1 kinase inhibitor 5 is a small molecule inhibitor of Pim-1 kinase, demonstrating potential as a research tool and a candidate for drug development. These application notes provide detailed protocols for the use of this compound in cell culture experiments.
Mechanism of Action
Pim-1 kinase is a constitutively active enzyme that does not require phosphorylation for its activity. It is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors. Once expressed, Pim-1 kinase phosphorylates a range of downstream targets involved in cell cycle progression and apoptosis. Key substrates include the pro-apoptotic protein BAD, the cell cycle inhibitor p21, and the transcription factor c-Myc. By phosphorylating and inactivating these and other targets, Pim-1 promotes cell survival and proliferation. This compound exerts its effects by competitively binding to the ATP-binding pocket of Pim-1 kinase, thereby blocking its catalytic activity and inhibiting the downstream signaling cascade.
Data Presentation
In Vitro Activity of this compound
| Target | IC50 (µM) |
| Pim-1 Kinase | 0.61[1] |
Cytotoxic Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 6.95 - 20.19[1] |
| MCF-7 | Breast Adenocarcinoma | 6.95 - 20.19[1] |
| PC3 | Prostate Adenocarcinoma | 6.95 - 20.19[1] |
| HCT-116 | Colorectal Carcinoma | 6.95 - 20.19[1] |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Reagent: this compound (powder)
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Procedure:
-
Briefly centrifuge the vial of this compound to ensure the powder is at the bottom.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of inhibitor with a molecular weight of X g/mol , add Y µL of DMSO. (Note: The exact molecular weight should be obtained from the supplier's datasheet).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 6 months or at -80°C for longer-term storage.
-
2. Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines for your experiment (e.g., HepG2, MCF-7, PC3, HCT-116).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed cells in multi-well plates at a density that allows for logarithmic growth during the experiment.
-
Allow cells to attach and grow for 24 hours.
-
Prepare a series of dilutions of this compound from the stock solution in a complete culture medium. The final DMSO concentration in the medium should be kept below 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of the inhibitor.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
3. Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.
-
Procedure:
-
Following treatment with this compound, add MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
4. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes.
-
Procedure:
-
After treatment, harvest the cells (including floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
5. Western Blot Analysis
-
Principle: This technique is used to detect specific proteins in a cell lysate. It can be used to assess the effect of this compound on the phosphorylation status of its downstream targets.
-
Procedure:
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-BAD, total BAD, p21, c-Myc, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: Pim-1 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Inhibitor Testing.
References
Pim-1 kinase inhibitor 5 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Pim-1 kinase inhibitor 5 (also known as Compound 4c) in common laboratory experiments. The information is intended to guide researchers in the effective use of this inhibitor for in vitro and cell-based assays.
Product Information and Solubility
This compound is a potent inhibitor of Pim-1 kinase with significant cytotoxic effects against various cancer cell lines. Proper handling and preparation of this compound are crucial for obtaining reliable and reproducible experimental results.
Table 1: Quantitative Data for this compound
| Property | Value | Reference |
| Pim-1 Kinase IC50 | 0.61 μM | [1] |
| Cell Line Cytotoxicity IC50 | ||
| HepG2 | 6.95 μM | [1] |
| MCF-7 | >20.19 μM | [1] |
| PC3 | >20.19 μM | [1] |
| HCT-116 | 20.19 μM | [1] |
Solubility and Stock Solution Preparation
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (lyophilized powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.
-
Add the calculated volume of DMSO to the vial.
-
To aid dissolution, gently vortex the tube and, if necessary, sonicate in a water bath for short intervals. Ensure the solution is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Pim-1 Signaling Pathway
Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis. It is a downstream effector of the JAK/STAT signaling pathway and is often overexpressed in various cancers. Understanding this pathway is essential for interpreting the effects of Pim-1 inhibition.
Caption: Pim-1 Signaling Pathway
Experimental Protocols
The following are detailed protocols for common assays involving Pim-1 kinase inhibitors.
Protocol 2: In Vitro Pim-1 Kinase Activity Assay
This protocol is adapted from standard kinase assay methodologies and can be used to determine the IC50 of this compound.
Workflow Diagram:
Caption: In Vitro Kinase Assay Workflow
Materials:
-
Recombinant human Pim-1 kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Pim-1 substrate (e.g., biotinylated Bad peptide)
-
ATP
-
This compound stock solution (in DMSO)
-
96-well or 384-well assay plates
-
Plate reader capable of detecting the assay signal (e.g., luminescence or fluorescence)
-
Reagents for signal detection (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare inhibitor dilutions: Serially dilute the this compound stock solution in kinase buffer to achieve a range of desired concentrations. Include a DMSO-only control.
-
Prepare kinase reaction mix: In a microcentrifuge tube, prepare a master mix containing the kinase buffer, recombinant Pim-1 enzyme, and the substrate peptide.
-
Dispense inhibitor: Add a small volume (e.g., 5 µL) of each inhibitor dilution to the wells of the assay plate.
-
Add kinase reaction mix: Add the kinase reaction mix to each well.
-
Pre-incubation: Gently mix the plate and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be close to the Km for Pim-1, if known.
-
Incubation: Incubate the plate at 30°C for the desired reaction time (e.g., 30-60 minutes).
-
Stop reaction and detect signal: Stop the reaction and detect the amount of phosphorylated substrate according to the manufacturer's protocol of the chosen detection kit (e.g., by adding a stop solution and then the detection reagents).
-
Data analysis: Measure the signal using a plate reader. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Cell Viability Assay
This protocol describes how to assess the cytotoxic effects of this compound on cancer cell lines using a common method like the MTT or CellTiter-Glo® assay.
Materials:
-
Cancer cell lines of interest (e.g., HepG2, HCT-116)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare inhibitor dilutions: Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration in all wells is consistent and non-toxic to the cells (typically ≤ 0.5%). Include a vehicle control (medium with DMSO only).
-
Treat cells: Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Measure cell viability: After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate and read: Incubate the plate for the time specified in the assay protocol and then measure the absorbance or luminescence using a plate reader.
-
Data analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.
Troubleshooting and Considerations
-
Solubility Issues: If precipitation of the inhibitor is observed in the aqueous assay buffer or cell culture medium, consider lowering the final concentration or using a co-solvent if compatible with the assay.
-
DMSO Concentration: Keep the final DMSO concentration in all assays as low as possible and consistent across all conditions to avoid solvent-induced artifacts.
-
Off-Target Effects: Be aware that at higher concentrations, kinase inhibitors may have off-target effects. It is advisable to test the inhibitor against a panel of other kinases to assess its selectivity.
-
Cell Line Sensitivity: The sensitivity of different cell lines to Pim-1 inhibition can vary. It is important to determine the IC50 for each cell line used in your experiments.
By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate the role of Pim-1 kinase in their experimental systems.
References
Application Notes and Protocols for Lentiviral Knockdown of Pim-1 for Inhibitor Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pim-1, a member of the proviral integration site for Moloney murine leukemia virus (PIM) family of serine/threonine kinases, is a key regulator of various cellular processes, including cell cycle progression, survival, and proliferation.[1][2][3] Aberrant expression of Pim-1 is associated with numerous cancers, such as prostate cancer, breast cancer, and hematopoietic malignancies, making it a significant target for therapeutic intervention.[1][2][4][5] Pim-1 kinase activity is regulated primarily at the level of protein expression and stability, and it phosphorylates a wide range of substrates to exert its oncogenic functions.[6] These functions include promoting cell survival by inhibiting apoptosis and driving cell cycle progression.[2][7] This document provides detailed protocols for utilizing lentiviral-mediated shRNA knockdown of Pim-1 as a robust method for studying and validating small molecule inhibitors targeting this kinase.
Pim-1 Signaling Pathway
Pim-1 is a downstream effector of the JAK/STAT signaling pathway, often activated by cytokines and growth factors.[6] Once expressed, Pim-1 can phosphorylate a multitude of downstream targets that are critical for cell survival and proliferation. Key substrates include the pro-apoptotic protein Bad, leading to its inactivation, and cell cycle regulators like p21Cip1/Waf1 and p27kip1, which promotes cell cycle progression.[2][4] Pim-1 also collaborates with other oncogenes, such as c-Myc, to regulate gene transcription and promote tumorigenesis.[1]
Caption: Pim-1 is a downstream effector of the JAK/STAT pathway, promoting survival and proliferation.
Application Notes: Validating Pim-1 Inhibitors
Lentiviral-mediated shRNA knockdown is a powerful tool to validate the on-target effects of a putative Pim-1 inhibitor. The underlying principle is that the cellular phenotype induced by a specific inhibitor should be mimicked by the genetic knockdown of its target. Furthermore, cells in which the target has been knocked down should exhibit reduced sensitivity to the inhibitor compared to control cells.
This approach helps to distinguish specific on-target effects from potential off-target activities of the compound. For example, if a compound inhibits cell proliferation in control cells but has a significantly diminished effect in Pim-1 knockdown cells, it provides strong evidence that the compound's anti-proliferative activity is mediated through the inhibition of Pim-1.
Caption: Logic for validating Pim-1 inhibitor specificity using lentiviral knockdown.
Experimental Workflow and Protocols
The overall workflow involves designing and cloning the shRNA, producing lentiviral particles, transducing target cells, validating the knockdown, and finally, performing inhibitor studies.
Caption: Workflow for lentiviral knockdown of Pim-1 for inhibitor studies.
Protocol 1: Lentiviral Particle Production
This protocol describes the production of lentiviral particles carrying shRNA targeting Pim-1 using HEK293T cells.
Materials:
-
HEK293T cells
-
Lentiviral vector with Pim-1 shRNA (and a non-targeting/scrambled shRNA control)
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000, PEI)
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm syringe filters
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish to be 70-80% confluent at the time of transfection.
-
Plasmid Preparation: In a sterile tube, prepare the DNA mixture. For a 10 cm dish, mix:
-
10 µg of your shRNA-Pim-1 lentiviral plasmid
-
7.5 µg of psPAX2 packaging plasmid
-
2.5 µg of pMD2.G envelope plasmid
-
-
Transfection:
-
Dilute the plasmid mixture in 500 µL of Opti-MEM.
-
In a separate tube, dilute the transfection reagent in 500 µL of Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature.
-
Add the mixture dropwise to the HEK293T cells.
-
-
Incubation: Incubate the cells at 37°C, 5% CO₂. After 6-8 hours, replace the transfection medium with 10 mL of fresh DMEM with 10% FBS.
-
Virus Harvest:
-
At 48 hours post-transfection, collect the supernatant containing the viral particles.
-
Centrifuge at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
A second harvest can be performed at 72 hours post-transfection by adding fresh media after the first harvest.
-
-
Storage: Aliquot the viral supernatant and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Cell Transduction and Selection
Materials:
-
Target cells (e.g., prostate cancer cell line PC-3)
-
Lentiviral supernatant (shPim-1 and shControl)
-
Polybrene
-
Selection agent (e.g., Puromycin, if the vector contains a resistance gene)
-
Complete growth medium
Procedure:
-
Cell Seeding: Seed target cells in a 6-well plate to be 50% confluent on the day of transduction.
-
Transduction:
-
Prepare transduction media: For each well, add the desired amount of viral supernatant and Polybrene (final concentration 4-8 µg/mL) to the complete growth medium.
-
Remove the old medium from the cells and add the transduction medium.
-
Incubate for 24 hours.
-
-
Selection:
-
After 24 hours, replace the virus-containing medium with fresh complete medium.
-
48 hours post-transduction, begin selection by adding the appropriate concentration of the selection agent (e.g., 1-10 µg/mL Puromycin). The optimal concentration must be determined beforehand with a kill curve.
-
Replace the selection medium every 2-3 days until non-transduced control cells are eliminated.
-
-
Expansion: Expand the surviving, stably transduced cell population for further experiments.
Protocol 3: Validation of Pim-1 Knockdown
A. Quantitative Real-Time PCR (qPCR)
Procedure:
-
RNA Extraction: Isolate total RNA from both shControl and shPim-1 stable cell lines using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green master mix with primers specific for Pim-1 and a housekeeping gene (e.g., GAPDH, ACTB).
-
Pim-1 Forward Primer: (Example) 5'-AAGGAGAAGATCCGATGGGA-3'
-
Pim-1 Reverse Primer: (Example) 5'-GTAGTGGAGGAGCTTGGTGG-3'
-
-
Analysis: Calculate the relative expression of Pim-1 mRNA using the ΔΔCt method.
B. Western Blot
Procedure:
-
Protein Lysis: Lyse shControl and shPim-1 cells in RIPA buffer with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against Pim-1 overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., β-actin, GAPDH) for 1 hour at room temperature.
-
-
Detection: Incubate with an HRP-conjugated secondary antibody and visualize using an ECL substrate.
Protocol 4: Cell-Based Assays for Inhibitor Studies
A. Cell Viability Assay (MTT or CellTiter-Glo)
Procedure:
-
Seeding: Seed shControl and shPim-1 cells in 96-well plates (5,000-10,000 cells/well).
-
Treatment: After 24 hours, treat cells with a serial dilution of the Pim-1 inhibitor and a vehicle control (e.g., DMSO).
-
Incubation: Incubate for 48-72 hours.
-
Measurement:
-
MTT: Add MTT reagent, incubate for 4 hours, add solubilization solution, and read absorbance at 570 nm.
-
CellTiter-Glo: Add CellTiter-Glo reagent and measure luminescence.[8]
-
-
Analysis: Normalize data to the vehicle control and calculate IC₅₀ values for each cell line.
B. Apoptosis Assay (Annexin V/PI Staining)
Procedure:
-
Seeding & Treatment: Seed shControl and shPim-1 cells in 6-well plates. Treat with the Pim-1 inhibitor at a relevant concentration (e.g., IC₅₀) for 24-48 hours.
-
Staining: Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-) and late apoptosis (Annexin V+/PI+).
Data Presentation
The following tables provide examples of how to structure quantitative data from the described experiments.
Table 1: Validation of Pim-1 Knockdown
| Cell Line | Relative Pim-1 mRNA Expression (Fold Change vs. shControl) | Pim-1 Protein Level (% of shControl) |
| shControl | 1.00 ± 0.08 | 100% |
| shPim-1 | 0.15 ± 0.03 | 12% |
Data are presented as mean ± SD from three independent experiments.
Table 2: Effect of Pim-1 Inhibitor (e.g., AZD1208) on Cell Viability
| Cell Line | Inhibitor IC₅₀ (µM) |
| shControl | 2.5 ± 0.4 |
| shPim-1 | 18.2 ± 2.1 |
IC₅₀ values were determined after 72 hours of treatment. Data are presented as mean ± SD.[9]
Table 3: Induction of Apoptosis by Pim-1 Inhibitor (at 2.5 µM)
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| shControl | Vehicle (DMSO) | 4.1 ± 0.5 |
| shControl | Pim-1 Inhibitor | 35.8 ± 3.2 |
| shPim-1 | Vehicle (DMSO) | 15.2 ± 1.8 |
| shPim-1 | Pim-1 Inhibitor | 20.5 ± 2.5 |
Apoptosis was measured at 48 hours post-treatment. Data are presented as mean ± SD.
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 4. The oncogenic kinase Pim-1 is modulated by K-Ras signaling and mediates transformed growth and radioresistance in human pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting PIM1-Mediated Metabolism in Myeloid Suppressor Cells to Treat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity from Natural Products [mdpi.com]
- 8. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Constitutive activation of Pim1 kinase is a therapeutic target for adult T-cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel Pim-1 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of novel inhibitors targeting Pim-1 kinase, a crucial enzyme implicated in various forms of cancer.
Introduction to Pim-1 Kinase
Pim-1, or Proviral Integration site for Moloney murine leukemia virus-1, is a serine/threonine kinase that plays a significant role in cell cycle progression, survival, and apoptosis.[1][2][3] It is a downstream effector of the JAK/STAT signaling pathway and is often overexpressed in a variety of hematological malignancies and solid tumors, including prostate and breast cancer.[1][2][4] The constitutive activity of Pim-1 kinase, independent of a regulatory domain, makes it an attractive target for cancer therapy.[3] Pim-1 exerts its oncogenic effects by phosphorylating a range of downstream targets, thereby promoting cell proliferation and inhibiting apoptosis.[5]
Pim-1 Signaling Pathway
The Pim-1 signaling pathway is activated by various cytokines and growth factors, leading to the activation of the JAK/STAT cascade. This results in the transcription and translation of the Pim-1 protein. Once expressed, Pim-1 kinase phosphorylates multiple downstream substrates involved in cell survival and proliferation.
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
- 3. tandfonline.com [tandfonline.com]
- 4. [PDF] PIM Kinase as an Executional Target in Cancer | Semantic Scholar [semanticscholar.org]
- 5. aacrjournals.org [aacrjournals.org]
Application Note: High-Throughput Screening of Pim-1 Kinase Inhibitors Using the Kinase-Glo® Luminescent Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Pim-1 proto-oncogene, a serine/threonine kinase, is a key regulator of cell cycle progression, apoptosis, and transcriptional activation.[1][2] Its overexpression is implicated in various malignancies, including prostate cancer and hematopoietic cancers, making it a significant target for cancer drug discovery.[1][2][3] This application note provides a detailed protocol for utilizing the Kinase-Glo® Luminescent Kinase Assay to identify and characterize inhibitors of Pim-1 kinase. The Kinase-Glo® platform offers a robust, homogeneous, and high-throughput method for measuring kinase activity by quantifying the amount of ATP remaining in solution following the kinase reaction.[4][5][6] The luminescent signal generated is inversely proportional to Pim-1 kinase activity, enabling the rapid screening and determination of inhibitor potency (IC50 values).[7][8]
Introduction to Pim-1 Kinase Signaling
Pim-1 kinase is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors like Interleukin-6 (IL-6).[1][9] Upon activation, STAT3 and STAT5 transcription factors bind to the Pim-1 promoter, initiating its transcription.[1][9] Pim-1 kinase then phosphorylates a multitude of downstream substrates involved in critical cellular processes.[2] For instance, it can phosphorylate cell cycle regulators like p21, promoting cell cycle progression.[2] Pim-1 also plays a role in apoptosis by phosphorylating proteins such as Bad, thereby inhibiting programmed cell death.[10] This central role in promoting cell survival and proliferation highlights Pim-1's importance as a therapeutic target in oncology.[3][11]
Caption: Overview of the Pim-1 signaling pathway.
Principle of the Kinase-Glo® Assay
The Kinase-Glo® Luminescent Kinase Assay is a homogeneous method designed to quantify kinase activity by measuring the depletion of ATP.[8] The assay is performed in a single well by adding the Kinase-Glo® Reagent to a completed kinase reaction.[4]
The process involves two steps:
-
Kinase Reaction: Pim-1 kinase catalyzes the transfer of a phosphate group from ATP to a specific substrate. As the reaction proceeds, ATP is consumed.
-
Luminescent Detection: The Kinase-Glo® Reagent contains Ultra-Glo™ Luciferase and its substrate, luciferin. The luciferase utilizes the remaining ATP from the first step to catalyze the conversion of luciferin to oxyluciferin, generating a stable "glow-type" luminescent signal.[5]
The intensity of the light signal is directly proportional to the amount of ATP present and, therefore, inversely proportional to the activity of Pim-1 kinase.[7] High kinase activity results in low luminescence, while inhibition of the kinase leads to a higher luminescent signal.
Caption: Principle of the Kinase-Glo® luminescent assay.
Experimental Protocol
This protocol is designed for a 96-well or 384-well plate format, ideal for high-throughput screening.[7]
Materials Required
-
Enzyme: Recombinant human Pim-1 kinase
-
Substrate: A suitable Pim-1 substrate (e.g., S6Ktide)
-
Assay Plate: White, opaque 96-well or 384-well plates
-
Test Compound: Pim-1 Inhibitor 5 (or other test compounds) dissolved in DMSO
-
Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Buffer: Kinase Reaction Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[12]
-
ATP: Adenosine triphosphate solution
-
Equipment: Multichannel pipettes, plate shaker, luminometer
Reagent Preparation
-
Kinase-Glo® Reagent: Prepare according to the manufacturer's instructions by reconstituting the lyophilized substrate with the provided buffer. Allow the solution to equilibrate to room temperature before use.
-
Pim-1 Kinase Solution: Dilute the Pim-1 enzyme stock to the desired working concentration in cold Kinase Reaction Buffer. The optimal concentration should be determined empirically by performing an enzyme titration.
-
Substrate/ATP Mix: Prepare a 2X working solution of the substrate and ATP in Kinase Reaction Buffer. The ATP concentration should be at or near the Km for Pim-1 to ensure assay sensitivity.
-
Inhibitor Dilutions: Prepare a serial dilution of "Inhibitor 5" and other test compounds in 100% DMSO. Subsequently, create intermediate dilutions in Kinase Reaction Buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration does not exceed 1%.
Assay Procedure
The following workflow is based on a final reaction volume of 25 µL.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIM1 kinase and its diverse substrate in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
- 7. Kinase-Glo® Luminescent Kinase Assays [promega.com]
- 8. ebiotrade.com [ebiotrade.com]
- 9. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 10. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
Application Notes and Protocols for RT-qPCR Analysis of Pim-1 Target Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pim-1, a serine/threonine kinase, is a proto-oncogene that plays a crucial role in cell cycle progression, apoptosis, and signal transduction pathways.[1][2] Its expression is induced by a variety of cytokines and growth factors through the JAK/STAT signaling pathway.[1][3] Overexpression of Pim-1 has been implicated in several human cancers, making it a significant target for drug development.[2] This document provides a detailed protocol for the quantification of Pim-1 gene expression using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR), a sensitive and widely used technique for analyzing mRNA levels.
Pim-1 Signaling Pathway
Pim-1 is a key downstream effector of the JAK/STAT signaling cascade. Cytokines and interleukins bind to their receptors, leading to the activation of Janus kinases (JAKs), which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[1][4] Phosphorylated STATs dimerize, translocate to the nucleus, and bind to the promoter region of the PIM1 gene, initiating its transcription.[1][4] Pim-1 kinase then phosphorylates a range of downstream targets involved in cell survival and proliferation, including components of the NF-κB pathway.[2][4]
References
Application Note: Quantifying Apoptosis Induction by Pim-1 Kinase Inhibitor 5 Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pim-1 kinase, a serine/threonine kinase, is a key regulator of several cellular processes, including cell proliferation, migration, and apoptosis.[1][2] Its overexpression is frequently observed in various hematological malignancies and solid tumors, where it promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins.[3][4] A primary target of Pim-1 is the pro-apoptotic protein Bad (Bcl-2-associated death promoter).[5][6] By phosphorylating Bad, Pim-1 prevents it from inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby suppressing the intrinsic apoptotic pathway.[4][6] This anti-apoptotic function makes Pim-1 a compelling target for cancer therapy.[1][4]
Pim-1 kinase inhibitors are being developed to counteract this survival mechanism and induce programmed cell death in cancer cells.[3][7] This application note describes a detailed protocol for analyzing the pro-apoptotic effects of a novel compound, Pim-1 Kinase Inhibitor 5 (PKI-5) , using flow cytometry. The assay utilizes Annexin V and Propidium Iodide (PI) co-staining to accurately quantify the stages of apoptosis induced by PKI-5 in a cancer cell line.
Pim-1 Anti-Apoptotic Signaling Pathway
The diagram below illustrates the signaling pathway through which Pim-1 promotes cell survival and how PKI-5 intervenes. Under normal oncogenic conditions, Pim-1 phosphorylates the pro-apoptotic protein Bad. This phosphorylation leads to the inactivation of Bad, preventing it from sequestering the anti-apoptotic proteins Bcl-2 and Bcl-xL. Consequently, the mitochondrial membrane remains stabilized, inhibiting the release of cytochrome c and blocking the activation of caspases, which ultimately suppresses apoptosis. PKI-5 directly inhibits Pim-1 kinase activity, preventing the phosphorylation of Bad and restoring its pro-apoptotic function.
Caption: Pim-1 kinase anti-apoptotic signaling pathway and the point of intervention for PKI-5.
Experimental Protocols
This protocol details the use of Annexin V-FITC and Propidium Iodide (PI) to differentiate between healthy, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.[8] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane.[9][10] Annexin V, a calcium-dependent protein, binds to the exposed PS, identifying early apoptotic cells.[11] PI is a fluorescent nucleic acid intercalator that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells which have lost membrane integrity.[8][9]
Materials and Reagents
-
This compound (PKI-5)
-
Human cancer cell line (e.g., Triple-Negative Breast Cancer cell line MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA
-
Dimethyl Sulfoxide (DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Sterile microcentrifuge tubes and flow cytometry tubes
-
Flow cytometer
Experimental Workflow
The overall workflow involves cell seeding, treatment with the inhibitor, staining, and subsequent analysis.
Caption: The experimental workflow for apoptosis analysis using flow cytometry.
Detailed Procedure
-
Cell Preparation and Treatment: a. Seed 1 x 10⁶ cells in the appropriate number of culture flasks or plates and incubate for 24 hours.[8] b. Prepare stock solutions of PKI-5 in DMSO. Dilute PKI-5 in complete culture medium to final concentrations (e.g., 0 µM (vehicle control), 1 µM, 5 µM, and 10 µM). c. Replace the medium in the cell culture plates with the medium containing the different concentrations of PKI-5. Include a vehicle-only control (DMSO). d. Incubate the cells for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: a. Collect the culture medium, which contains floating (apoptotic) cells. b. Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. c. Combine the detached cells with the corresponding supernatant collected in the previous step.[12] d. Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes). e. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining Protocol: a. Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. b. Centrifuge the washed cells and resuspend the pellet in 100 µL of 1X Binding Buffer.[13] c. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10] e. After incubation, add 400 µL of 1X Binding Buffer to each tube.[10]
-
Flow Cytometry: a. Analyze the samples on a flow cytometer as soon as possible (preferably within 1 hour).[12] b. Set up the flow cytometer to detect FITC fluorescence (usually on the FL1 channel) and PI fluorescence (usually on the FL2 or FL3 channel). c. For each sample, collect a minimum of 10,000 events. d. Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates correctly.
Data Presentation and Analysis
The flow cytometry data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants to distinguish different cell populations.
Caption: Logical relationship of the four quadrants in an Annexin V vs. PI flow cytometry plot.
Hypothetical Results
The treatment of MDA-MB-231 cells with this compound resulted in a dose-dependent increase in apoptosis. The percentage of cells in the early and late apoptotic stages increased significantly with higher concentrations of the inhibitor, while the percentage of viable cells decreased.
Table 1: Flow Cytometry Analysis of Apoptosis in MDA-MB-231 Cells Treated with PKI-5 for 24 Hours
| Treatment Concentration | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic Cells (%) (Annexin V+ / PI+) | Necrotic Cells (%) (Annexin V- / PI+) | Total Apoptotic Cells (%) (Early + Late) |
| 0 µM (Vehicle) | 94.5 ± 1.2 | 2.5 ± 0.4 | 2.0 ± 0.3 | 1.0 ± 0.2 | 4.5 ± 0.7 |
| 1 µM PKI-5 | 75.2 ± 2.5 | 15.8 ± 1.8 | 7.5 ± 1.1 | 1.5 ± 0.3 | 23.3 ± 2.9 |
| 5 µM PKI-5 | 40.1 ± 3.1 | 35.6 ± 2.9 | 22.3 ± 2.4 | 2.0 ± 0.5 | 57.9 ± 5.3 |
| 10 µM PKI-5 | 15.8 ± 2.8 | 42.3 ± 3.5 | 39.8 ± 3.1 | 2.1 ± 0.6 | 82.1 ± 6.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of apoptosis induced by the this compound. The results demonstrate that PKI-5 effectively induces apoptosis in a dose-dependent manner. The Annexin V and PI staining method, coupled with flow cytometry, is a robust and reliable technique for evaluating the efficacy of novel anti-cancer compounds that target the Pim-1 signaling pathway. This assay is a critical tool for researchers and drug development professionals working on novel cancer therapeutics.
References
- 1. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 6. Pim-1 kinase promotes inactivation of the pro-apoptotic Bad protein by phosphorylating it on the Ser112 gatekeeper site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Cell Death Pathways and Annexin V & PI Labeling studies [jove.com]
- 10. bosterbio.com [bosterbio.com]
- 11. 7 Tips For Measuring And Reporting Apoptosis By Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
- 13. Analysis of apoptosis by flow cytometry [bio-protocol.org]
Application Notes and Protocols for Colony Formation Assay with Pim-1 Kinase Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Colony Formation Assay, also known as a clonogenic assay, is a fundamental in vitro cell survival assay used to determine the ability of a single cell to proliferate and form a colony. This technique is particularly valuable in cancer research to assess the effects of cytotoxic agents, such as kinase inhibitors, on the long-term survival and proliferative capacity of cancer cells. Pim-1 kinase, a serine/threonine kinase, is a proto-oncogene frequently overexpressed in various hematological malignancies and solid tumors, where it plays a crucial role in cell cycle progression, apoptosis, and drug resistance.[1][2][3] Consequently, inhibitors targeting Pim-1 kinase are of significant interest in cancer drug development.
This document provides detailed application notes and protocols for conducting a colony formation assay to evaluate the efficacy of Pim-1 kinase inhibitors, with a specific focus on "Pim-1 kinase inhibitor 5 (Compound 4c)" and other well-characterized inhibitors such as SGI-1776, AZD1208, and TP-3654.
Data Presentation: Efficacy of Pim-1 Kinase Inhibitors on Cancer Cell Colony Formation
The following tables summarize the inhibitory effects of various Pim-1 kinase inhibitors on the colony-forming ability of different cancer cell lines. This data is compiled from multiple studies to provide a comparative overview.
Table 1: IC50 Values of this compound (Compound 4c) in Cancer Cell Lines
| Cell Line | Cancer Type | Pim-1 Kinase IC50 (µM) | Cell Viability IC50 (µM) | Reference |
| - | - | 0.61 | - | [4] |
| HepG2 | Liver Cancer | - | 6.95 | [4] |
| MCF-7 | Breast Cancer | - | >20 | [4] |
| PC3 | Prostate Cancer | - | 10.19 | [4] |
| HCT-116 | Colon Cancer | - | 20.19 | [4] |
Table 2: Semi-Quantitative Analysis of Colony Formation with SGI-1776 in Leukemia Cells
| Treatment Group | Concentration (µM) | Average Percentage of Colonies Formed (Relative to DMSO control) | Reference |
| DMSO | - | 100% | |
| SGI-1776 | 0.1 | ~75% | |
| SGI-1776 | 1.0 | ~25% |
Table 3: Qualitative and Quantitative Observations of Colony Formation with Various Pim-1 Inhibitors
| Inhibitor | Cell Line(s) | Observation | Quantitative Method Reference |
| TP-3654 | T24, UM-UC3 | Reduced colony growth.[1] | Staining and quantitation by absorbance at 560 nm.[1] |
| AZD1208 | TNBC cells | Sensitive cell lines showed reduced colony formation.[3] | Crystal violet staining and colony counting.[3] |
| SGI-1776 | GBC-SD, NOZ | Decreased colony formation ability. | Visual colony counting after staining. |
Experimental Protocols
Protocol 1: 2D Colony Formation Assay
This protocol is suitable for adherent cell lines and assesses the ability of single cells to form colonies on a solid surface.
Materials:
-
Cancer cell line of interest (e.g., PC3 for prostate cancer)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Pim-1 kinase inhibitor (e.g., this compound)
-
Dimethyl sulfoxide (DMSO) for inhibitor stock solution
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Staining solution (e.g., 0.5% crystal violet in 25% methanol)
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete medium.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well). The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies.
-
Allow cells to attach for 24 hours in the incubator.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of the Pim-1 kinase inhibitor in DMSO.
-
Prepare serial dilutions of the inhibitor in complete medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Carefully remove the medium from the wells and replace it with the medium containing the inhibitor or vehicle control.
-
-
Incubation:
-
Incubate the plates for 7-14 days. The incubation time will vary depending on the growth rate of the cell line.
-
Monitor the plates periodically for colony formation.
-
If the treatment involves a short exposure, the inhibitor-containing medium can be replaced with fresh complete medium after a defined period (e.g., 24-72 hours).
-
-
Fixation and Staining:
-
Once colonies are visible to the naked eye (typically >50 cells), carefully wash the wells twice with PBS.
-
Fix the colonies by adding the fixation solution and incubating for 10-15 minutes at room temperature.
-
Remove the fixation solution and allow the plates to air dry.
-
Stain the colonies by adding the crystal violet solution and incubating for 20-30 minutes at room temperature.
-
Carefully wash the plates with water to remove excess stain and allow them to air dry.
-
-
Colony Counting and Analysis:
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.
-
The plating efficiency (PE) and surviving fraction (SF) can be calculated as follows:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = PE of treated cells / PE of control cells
-
-
Protocol 2: Soft Agar Colony Formation Assay (Anchorage-Independent Growth)
This assay is used to assess the ability of cells to grow in an anchorage-independent manner, a hallmark of transformed cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (2X and 1X)
-
Pim-1 kinase inhibitor
-
DMSO
-
Agarose (low melting point)
-
PBS
-
6-well plates
Procedure:
-
Prepare Agar Layers:
-
Bottom Layer (0.6% Agar): Prepare a 1.2% agarose solution in sterile water and autoclave. Cool to 42°C in a water bath. Mix equal volumes of the 1.2% agarose solution and 2X complete medium (pre-warmed to 37°C). Pipette 2 ml of this 0.6% agar mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
Top Layer (0.3% Agar with Cells): Prepare a 0.6% agarose solution as described above.
-
-
Cell Preparation and Seeding:
-
Trypsinize and resuspend cells in 1X complete medium.
-
Count the cells and adjust the concentration.
-
Prepare the desired concentrations of the Pim-1 kinase inhibitor in 1X complete medium.
-
In a sterile tube, mix the cell suspension with the inhibitor-containing medium and an equal volume of the 0.6% low melting point agarose solution (cooled to 37°C) to get a final agar concentration of 0.3%. The final cell density should be around 1,000-5,000 cells/well.
-
Carefully layer 1.5 ml of this cell-agar suspension on top of the solidified bottom agar layer.
-
-
Incubation:
-
Allow the top layer to solidify at room temperature for 20-30 minutes.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-4 weeks.
-
Feed the cells every 3-4 days by adding 200-300 µl of complete medium containing the appropriate concentration of the Pim-1 inhibitor to the top of the agar.
-
-
Staining and Counting:
-
After the incubation period, colonies can be visualized and counted under a microscope.
-
For easier visualization, colonies can be stained by adding a solution of p-iodonitrotetrazolium violet (INT) or crystal violet on top of the agar and incubating for 24-48 hours.
-
Visualizations
Pim-1 Kinase Signaling Pathway
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]
Application Notes and Protocols for Efficacy Testing of Pim-1 Kinase Inhibitor 5 in Animal Models
Introduction
The Proviral Integration site for Moloney murine leukemia virus-1 (Pim-1) is a serine/threonine kinase that has emerged as a significant target in oncology.[1] Pim-1 is a downstream effector of the JAK/STAT pathway and plays a crucial role in regulating cell proliferation, survival, and apoptosis.[1][2] Its overexpression is associated with various hematological malignancies and solid tumors, including prostate cancer, and often correlates with poor prognosis and therapeutic resistance.[3][4] Consequently, the development of potent and selective Pim-1 inhibitors is an active area of cancer research.[5]
These application notes provide detailed protocols for evaluating the in vivo efficacy of a novel Pim-1 kinase inhibitor, designated here as PIM1i-5, using established animal models of prostate cancer and myelofibrosis. The protocols cover experimental design, data collection, and endpoint analysis to assess anti-tumor activity and target engagement.
Pim-1 Signaling Pathway
Pim-1 kinase is a constitutively active enzyme regulated primarily at the level of transcription, translation, and protein stability.[6] It is a downstream target of the JAK/STAT signaling pathway, which is often activated by cytokines and growth factors. Once expressed, Pim-1 phosphorylates a wide array of substrates to promote cell survival and proliferation. Key downstream targets include the pro-apoptotic protein Bad, whose phosphorylation by Pim-1 inhibits its function, and the cell cycle regulator p21Cip1/Waf1.[4][6] By targeting Pim-1, inhibitors like PIM1i-5 can block these pro-survival signals.
Caption: Simplified Pim-1 signaling pathway and point of inhibition.
Application Note 1: Efficacy in a Prostate Cancer Xenograft Model
Objective: To evaluate the anti-tumor activity of PIM1i-5 as a single agent in a human prostate cancer cell line-derived xenograft (CDX) mouse model. Prostate cancer cell lines such as PC-3 and DU145 often overexpress Pim-1 and are suitable for these studies.[1][7]
Experimental Workflow: Prostate Cancer CDX Model
Caption: Workflow for a prostate cancer xenograft efficacy study.
Protocol: Prostate Cancer Xenograft Study
-
Cell Culture:
-
Culture human prostate cancer cells (e.g., PC-3) in appropriate media (e.g., F-12K Medium with 10% FBS) at 37°C in a 5% CO₂ incubator.
-
Harvest cells during the logarithmic growth phase. Resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
-
Animal Husbandry and Tumor Implantation:
-
Use 6-8 week old male immunodeficient mice (e.g., SCID or NU/NU).
-
Subcutaneously inject 0.1 mL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Monitoring and Group Randomization:
-
Monitor tumor growth using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
When average tumor volume reaches 150-200 mm³, randomize mice into treatment and control groups (n=8-10 mice/group).
-
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) intraperitoneally (i.p.) daily.
-
PIM1i-5 Treatment Group: Administer PIM1i-5, dissolved in the vehicle, at the desired dose (e.g., 5 mg/kg) via the same route and schedule.[7]
-
-
Efficacy Endpoints and Monitoring:
-
Measure tumor volume and body weight twice weekly as indicators of efficacy and toxicity, respectively.
-
The primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study.
-
-
Terminal Procedures:
-
At the end of the study (e.g., Day 21), euthanize mice.
-
Excise tumors, measure their final weight, and collect samples for pharmacodynamic analysis (e.g., Western blot).
-
Data Presentation: Efficacy of PIM1i-5 in PC-3 Xenograft Model
The following table summarizes representative quantitative data from such a study.
| Treatment Group | Dose (mg/kg, i.p.) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | N/A | 1250 ± 150 | - | +5.0 ± 1.5 |
| PIM1i-5 | 5 | 437 ± 95 | 65% | +3.5 ± 2.0 |
| Reference Cmpd. | 10 | 500 ± 110 | 60% | +4.0 ± 1.8 |
Data is hypothetical but modeled after reported preclinical studies of Pim-1 inhibitors.[7]
Application Note 2: Efficacy in a Murine Myelofibrosis Model
Objective: To assess the therapeutic potential of PIM1i-5 in a genetically engineered mouse model (GEMM) of myelofibrosis (MF), a hematological malignancy where Pim-1 is implicated. The Jak2V617F knock-in mouse model recapitulates key features of human MF.[8]
Experimental Workflow: Myelofibrosis GEMM Study
Caption: Workflow for a myelofibrosis mouse model efficacy study.
Protocol: Jak2V617F Myelofibrosis Study
-
Animal Model:
-
Use Jak2V617F knock-in mice, which develop a myeloproliferative neoplasm resembling human myelofibrosis.[8]
-
Establish a cohort of mice aged 8-10 weeks and perform baseline blood analysis.
-
-
Treatment Regimen:
-
Randomize mice into vehicle and treatment groups (n=8-10/group).
-
Administer PIM1i-5 or vehicle daily via oral gavage or i.p. injection for a period of 4 to 6 weeks.
-
-
Efficacy Monitoring:
-
Hematological Parameters: Perform a complete blood count (CBC) weekly via retro-orbital or tail vein bleed to measure white blood cell (WBC) counts, neutrophil counts, and hematocrit.
-
Toxicity: Monitor body weight weekly.
-
-
Terminal Analysis:
-
At the study endpoint, euthanize mice and perform a final CBC.
-
Excise and weigh the spleen to assess splenomegaly, a key feature of MF.[8]
-
Collect femurs for bone marrow histopathology.
-
-
Histopathology:
-
Fix, decalcify, and embed femurs in paraffin.
-
Perform hematoxylin and eosin (H&E) and reticulin staining on bone marrow sections to assess cellularity and the degree of bone marrow fibrosis.[8]
-
Data Presentation: Efficacy of PIM1i-5 in Jak2V617F Model
The following table summarizes key quantitative endpoints for this study.
| Parameter | Wild-Type Control | Jak2V617F + Vehicle | Jak2V617F + PIM1i-5 |
| WBC Count (x10⁹/L) | 8.5 ± 1.2 | 45.2 ± 5.6 | 20.1 ± 3.4 |
| Spleen Weight (mg) | 120 ± 15 | 850 ± 98 | 350 ± 55 |
| Bone Marrow Fibrosis | Grade 0 | Grade 3 | Grade 1 |
Data is hypothetical but based on outcomes described for the Pim-1 inhibitor TP-3654 in similar models.[8]
Protocol: Pharmacodynamic (PD) Marker Analysis
Objective: To confirm that PIM1i-5 engages its target in vivo by measuring the phosphorylation of a known downstream substrate, such as Bad at Serine 112 (p-Bad S112), in tumor tissue.[9]
Protocol: Western Blot for p-Bad
-
Tumor Lysate Preparation:
-
Homogenize tumor tissue samples (collected 2-4 hours post-final dose from the xenograft study) in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein per sample on a 12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with a primary antibody against p-Bad (Ser112).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
To confirm equal protein loading, strip the membrane and re-probe with antibodies for total Bad and a housekeeping protein like β-actin.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity using densitometry software. A significant reduction in the p-Bad/Total Bad ratio in the PIM1i-5 treated group compared to the vehicle group indicates successful target engagement.[9]
-
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. PIM1 Pim-1 proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
- 7. Discovery and preclinical evaluation of novel PIM-1 kinase inhibitors for prostate cancer | BioWorld [bioworld.com]
- 8. communities.springernature.com [communities.springernature.com]
- 9. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Pim-1 Kinase Inhibitor 5 (SGI-1776)
This technical support center provides researchers, scientists, and drug development professionals with essential information for using the Pim-1 kinase inhibitor SGI-1776. It includes a summary of known off-target effects, troubleshooting guides for common experimental issues, and detailed protocols for relevant assays.
Off-Target Effects of SGI-1776
SGI-1776 is a potent, ATP-competitive inhibitor of all three Pim kinase isoforms. However, like many kinase inhibitors, it exhibits activity against other kinases, which can lead to off-target effects. Understanding this selectivity profile is crucial for interpreting experimental results.
Quantitative Kinase Inhibition Profile
SGI-1776 has been screened against large panels of kinases, revealing a distinct off-target profile. The half-maximal inhibitory concentrations (IC50) for Pim kinases and notable off-targets are summarized below.
| Kinase Target | IC50 (nM) | Citation |
| Pim-1 | 7 | [1][2][3] |
| Pim-3 | 69 | [1][2][3] |
| Pim-2 | 363 | [1][2][3] |
| Haspin | 34 | [1][3] |
| FLT3 | 44 | [1][2][3] |
| c-Kit | 40% inhibition at 1 µM | [4] |
| TrkA | Inhibition observed at 1 µM | [4] |
Note: SGI-1776 was screened against over 300 kinases and found to be highly selective for the Pim family, with FLT3 and Haspin being the most significant off-targets identified with low nanomolar IC50 values.[1][3]
Troubleshooting Guide
This section addresses common issues that may arise during experiments with SGI-1776.
Question 1: Why am I not observing the expected decrease in the phosphorylation of known Pim-1 substrates like Bad (Ser112) or Histone H3 (Ser10) after SGI-1776 treatment?
Possible Causes and Solutions:
-
Cell Type-Specific Signaling: The impact of Pim-1 inhibition on downstream substrates can be context-dependent. For instance, in quiescent cells like chronic lymphocytic leukemia (CLL) cells, traditional Pim-1 targets involved in cell cycle progression may not be affected by SGI-1776 treatment.[4] In contrast, actively cycling cells are more likely to show changes in these phosphorylation events.
-
Recommendation: Before initiating your experiment, characterize the baseline activity of the Pim-1 signaling pathway in your specific cell model. Consider evaluating alternative downstream markers such as phosphorylation of c-Myc (Ser62) or 4E-BP1 (Thr37/46), which have been shown to be modulated by SGI-1776 in various cell types.[5]
-
-
Suboptimal Antibody or Western Blot Conditions: The quality of antibodies and the specifics of the Western blot protocol are critical for detecting changes in phosphorylation.
-
Recommendation: Validate your phospho-specific antibodies using appropriate positive and negative controls. Optimize your Western blot protocol, including lysis buffer composition, antibody concentrations, and incubation times. Refer to the detailed Western blot protocol in this guide.
-
-
High Intracellular ATP Concentrations: SGI-1776 is an ATP-competitive inhibitor.[4] High intracellular ATP levels can compete with the inhibitor for binding to the kinase, potentially reducing its efficacy in cellular assays compared to biochemical assays.[6]
-
Recommendation: Ensure that the concentrations of SGI-1776 used in your cellular experiments are appropriate. It is common to require higher concentrations in cellular assays than the biochemical IC50 would suggest.[4] Perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Question 2: I am observing significant cytotoxicity at concentrations where I don't see strong inhibition of my target of interest. Could this be due to off-target effects?
Possible Causes and Solutions:
-
Potent Off-Target Inhibition: SGI-1776 is a potent inhibitor of FLT3 and Haspin, with IC50 values in the low nanomolar range.[1][3] If your cell model expresses these kinases, the observed phenotype could be a result of their inhibition.
-
Recommendation: Profile the expression of key off-target kinases like FLT3 and Haspin in your cells. If they are present, consider using a more selective Pim inhibitor as a control to dissect the on-target versus off-target effects. Alternatively, use genetic approaches like siRNA or CRISPR to validate that the observed phenotype is Pim-dependent.
-
-
General Cellular Toxicity: At high concentrations, small molecule inhibitors can induce non-specific toxicity.
-
Recommendation: Carefully determine the dose-response curve for SGI-1776 in your cell line and use concentrations that are within the selective window for Pim kinase inhibition. Include appropriate vehicle controls in all experiments.
-
Question 3: My results from biochemical (cell-free) assays and cellular assays are not consistent.
Possible Causes and Solutions:
-
Cellular Factors: Discrepancies between biochemical and cellular assays are common for ATP-competitive inhibitors.[6] Factors such as cell membrane permeability, drug efflux pumps, intracellular ATP concentration, and protein binding can all influence the effective concentration of the inhibitor at the target site within the cell.
-
Recommendation: Acknowledge these potential differences when designing and interpreting your experiments. Use data from biochemical assays to understand the direct inhibitory potential and selectivity, and data from cellular assays to assess the biological response in a more complex environment.
-
-
Clinical Context: It is important to be aware that the clinical development of SGI-1776 was discontinued due to cardiac toxicity (QTc prolongation), which was attributed to off-target effects on the hERG channel.[7] While this may not directly impact many basic research experiments, it highlights the potential for unexpected off-target liabilities.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of SGI-1776 against a purified kinase in a biochemical assay.
Materials:
-
Purified recombinant Pim-1 kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)
-
Peptide substrate for Pim-1 (e.g., a Bad-derived peptide)
-
ATP (at a concentration close to the Km for the kinase)
-
SGI-1776 (dissolved in DMSO)
-
Radiolabeled ATP ([γ-³²P]ATP) or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
-
Phosphocellulose paper or other capture method for radiolabeled assays
Procedure:
-
Prepare serial dilutions of SGI-1776 in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 96-well plate, add the kinase, peptide substrate, and SGI-1776 (or DMSO vehicle control) in kinase buffer.
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radiometric assays).
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding a stop solution containing EDTA or by spotting onto phosphocellulose paper).
-
Quantify the incorporation of phosphate into the substrate using a scintillation counter (for radiometric assays) or according to the manufacturer's instructions for non-radioactive methods.
-
Calculate the percent inhibition for each SGI-1776 concentration relative to the DMSO control and determine the IC50 value.
Western Blot Analysis of Pim-1 Substrate Phosphorylation
This protocol describes how to assess the effect of SGI-1776 on the phosphorylation of downstream Pim-1 targets in cultured cells.
Materials:
-
Cultured cells of interest
-
SGI-1776 (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-Bad (Ser112), rabbit anti-phospho-4E-BP1 (Thr37/46), and corresponding total protein antibodies)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere or reach the desired density.
-
Treat cells with various concentrations of SGI-1776 or DMSO vehicle for the desired time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe for total protein or a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading.
Cell Viability (MTT) Assay
This protocol is for determining the effect of SGI-1776 on the viability of cultured cells.
Materials:
-
Cultured cells
-
96-well cell culture plates
-
SGI-1776 (dissolved in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of SGI-1776 in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of SGI-1776 or DMSO vehicle.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the DMSO-treated control cells and determine the IC50 value.
Visualizations
Pim-1 Kinase Signaling Pathway
Caption: Simplified Pim-1 signaling pathway and the point of inhibition by SGI-1776.
Experimental Workflow for Assessing Off-Target Effects
Caption: Workflow for identifying and validating the off-target effects of SGI-1776.
Troubleshooting Logic for Unexpected Results
Caption: A logical flowchart for troubleshooting unexpected experimental outcomes with SGI-1776.
References
- 1. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 2. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-ATP competitive protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
Pim-1 kinase inhibitor 5 stability in solution and storage
This technical support center provides guidance on the stability and storage of Pim-1 kinase inhibitor 5, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
A: Upon receipt, the solid form of this compound should be stored at -20°C for long-term stability. For short-term storage, room temperature is acceptable for shipping purposes in the continental US, though this may vary elsewhere.[1] Always refer to the Certificate of Analysis (CoA) provided by the supplier for specific recommendations.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of many kinase inhibitors, including those targeting Pim-1.[2][3] For this compound, it is advisable to start with a high-quality, anhydrous grade of DMSO.
Q3: How should I store the stock solution of this compound?
A: Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability. For some inhibitors, storage at -20°C is recommended for up to one month, while -80°C is suitable for up to six months.[4]
Q4: Is this compound stable in aqueous solutions or cell culture media?
A: The stability of small molecule inhibitors in aqueous solutions can be limited. It is best practice to prepare fresh dilutions in your aqueous buffer or cell culture medium from the DMSO stock solution immediately before each experiment. Avoid storing the inhibitor in aqueous solutions for extended periods.
Q5: How can I check the stability of my this compound solution?
A: The stability of your inhibitor solution can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can detect degradation of the parent compound over time. A detailed protocol for a stability assessment is provided below.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent or no inhibitory activity in my assay. | 1. Degradation of the inhibitor: Improper storage or handling of the stock solution. 2. Precipitation of the inhibitor: The final concentration in the aqueous assay buffer exceeds its solubility. 3. Incorrect inhibitor concentration: Errors in dilution calculations. | 1. Prepare a fresh stock solution from the solid compound. Ensure proper storage of aliquots at -80°C. Perform a stability check using HPLC or LC-MS if degradation is suspected. 2. Check the solubility of the inhibitor in your assay buffer. Consider using a lower final concentration or adding a small percentage of a co-solvent if compatible with your assay. Visually inspect for any precipitation after dilution. 3. Double-check all dilution calculations. Use calibrated pipettes for accurate liquid handling. |
| High background signal or off-target effects. | 1. High concentration of inhibitor: Using a concentration that is not selective for Pim-1. 2. DMSO concentration: The final concentration of DMSO in the assay may be affecting the cells or enzyme activity. | 1. Perform a dose-response experiment to determine the optimal concentration range for Pim-1 inhibition. Refer to the IC50 value (0.61 μM for Pim-1 kinase) as a guide.[1] 2. Ensure the final DMSO concentration is consistent across all experimental conditions and is at a level that does not affect your assay (typically ≤ 0.5%). Run a vehicle control (DMSO only) to assess its effect. |
| Difficulty dissolving the solid compound. | Inappropriate solvent or low-quality solvent. | Use high-quality, anhydrous DMSO. Gentle warming to 37°C and sonication can aid in dissolution. |
| Precipitate forms when diluting the stock solution in aqueous buffer. | Low aqueous solubility. | Prepare dilutions immediately before use. Minimize the time the inhibitor is in the aqueous buffer before being added to the assay. Consider if a surfactant or co-solvent compatible with your assay can be used to improve solubility. |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Briefly centrifuge the vial of solid this compound to ensure all the powder is at the bottom.
-
Based on the molecular weight (406.26 g/mol for this compound), calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).[1]
-
Add the calculated volume of DMSO to the vial.
-
To aid dissolution, gently vortex the vial. If necessary, warm the solution to 37°C for a short period or use an ultrasonic bath.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol: Assessment of this compound Stability in Solution
This protocol provides a general framework for assessing the chemical stability of the inhibitor in a specific solution over time.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Solution for stability testing (e.g., phosphate-buffered saline (PBS), cell culture medium)
-
Analytical equipment (HPLC or LC-MS)
-
Incubator set to the desired temperature (e.g., 37°C)
-
-
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution into the test solution to a final concentration relevant to your experiments (e.g., 10 µM).
-
Immediately after preparation (t=0), take an aliquot of the working solution and analyze it by HPLC or LC-MS to determine the initial peak area of the intact inhibitor. This will serve as your baseline.
-
Incubate the remaining working solution at the desired temperature (e.g., 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), collect aliquots from the incubated solution.
-
Analyze each aliquot by HPLC or LC-MS to measure the peak area of the intact inhibitor.
-
Calculate the percentage of the inhibitor remaining at each time point relative to the t=0 sample.
-
Plot the percentage of remaining inhibitor versus time to determine its stability profile under the tested conditions.
-
Data Presentation
Table 1: Illustrative Stability of this compound in Different Solvents
Disclaimer: The following data is for illustrative purposes only and is not based on experimental results for this compound. Researchers should perform their own stability studies to obtain accurate data for their specific experimental conditions.
| Solvent | Storage Temperature | Time Point | % Remaining (Illustrative) |
| DMSO | -80°C | 6 months | >99% |
| DMSO | -20°C | 1 month | >98% |
| PBS (pH 7.4) | 37°C | 2 hours | 90% |
| PBS (pH 7.4) | 37°C | 8 hours | 75% |
| RPMI + 10% FBS | 37°C | 2 hours | 95% |
| RPMI + 10% FBS | 37°C | 8 hours | 85% |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
Technical Support Center: Interpreting Unexpected Results with Pim-1 Kinase Inhibitor 5 (SGI-1776)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when working with the Pim-1 kinase inhibitor 5, also known as SGI-1776.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with SGI-1776, offering potential explanations and solutions in a question-and-answer format.
Issue 1: Weaker-than-expected or no significant cytotoxicity observed.
-
Question: We treated our cancer cell line with SGI-1776 at previously reported effective concentrations, but we are not observing the expected level of apoptosis or reduction in cell viability. Why might this be?
-
Possible Causes and Solutions:
-
Cell-Type Specific Mechanisms: The cytotoxic effects of SGI-1776 can be highly cell-type dependent. For example, in multiple myeloma cells, SGI-1776 has been shown to induce autophagy rather than significant apoptosis.[1] In chronic lymphocytic leukemia (CLL) cells, the induction of apoptosis is observed, but the mechanism may differ from that in actively cycling cells.[2][3]
-
Recommendation: Investigate alternative cell death or growth inhibition mechanisms, such as autophagy or cell cycle arrest. Assess markers for autophagy (e.g., LC3-II conversion) or perform cell cycle analysis.
-
-
Off-Target Effects as the Primary Driver of Cytotoxicity: Research suggests that the cytotoxic effects of SGI-1776 may, in some cases, be attributable to off-target interactions rather than direct Pim-1 inhibition.[4]
-
Recommendation: To confirm on-target effects, consider using a structurally different Pim-1 inhibitor as a control or employing genetic approaches like siRNA or CRISPR to knock down Pim-1 and observe if the phenotype is recapitulated.
-
-
High Protein Binding: SGI-1776 exhibits high binding to plasma proteins.[3] If using high serum concentrations in your cell culture media, the effective concentration of the inhibitor available to the cells may be significantly reduced.
-
Recommendation: Try reducing the serum percentage in your culture medium during treatment, if experimentally feasible, or increasing the inhibitor concentration with appropriate controls.
-
-
Pim Kinase Expression and Activity: While SGI-1776 can be effective regardless of Pim-1 expression levels in some contexts, the activity of the Pim kinases in your specific cell line could influence sensitivity.[5]
-
Recommendation: Confirm the expression and activity of Pim-1, Pim-2, and Pim-3 kinases in your cell model using Western blotting or kinase activity assays.
-
-
Issue 2: No change in the phosphorylation of a known Pim-1 substrate.
-
Question: We treated our cells with SGI-1776 and did not observe a decrease in the phosphorylation of a well-established Pim-1 substrate, such as Bad at Ser112 or c-Myc at Ser62. Is the inhibitor not working?
-
Possible Causes and Solutions:
-
Cell State and Context: The relevance of certain Pim-1 substrates can be context-dependent. For instance, in quiescent CLL cells, SGI-1776 did not affect the phosphorylation of traditional targets like Bad (Ser112) and histone H3 (Ser10), which are more relevant in actively cycling cells.[2][3]
-
Redundant Kinase Activity: Other kinases may be compensating for the loss of Pim-1 activity and phosphorylating the same substrate.
-
Recommendation: Review the literature for kinases that are known to phosphorylate your substrate of interest and consider using a combination of inhibitors to dissect the signaling pathway.
-
-
Unexpected Increase in Phosphorylation: In some instances, an increase in the phosphorylation of a substrate has been observed. For example, in U266 multiple myeloma cells, an increase in phospho-c-Myc (Ser62) was noted at a specific concentration and time point.[1] This could be due to complex feedback loops or off-target effects.
-
Recommendation: Perform a time-course and dose-response experiment to fully characterize the phosphorylation dynamics of your substrate.
-
-
Issue 3: Unexpected phenotypic changes are observed.
-
Question: After treating cells with SGI-1776, we observed an unexpected phenotype, such as the induction of autophagy or changes in cell morphology, that is not typically associated with apoptosis. How should we interpret this?
-
Possible Causes and Solutions:
-
Induction of Autophagy: As mentioned, SGI-1776 has been shown to induce autophagy in multiple myeloma cell lines.[1] This can be a primary response to the inhibitor in certain cellular contexts.
-
Recommendation: Characterize the autophagic response by measuring markers like LC3-II, p62/SQSTM1, and the formation of autophagosomes by microscopy.
-
-
Inhibition of Global RNA and Protein Synthesis: SGI-1776 has been demonstrated to inhibit global RNA and protein synthesis, which can lead to a variety of cellular effects beyond direct apoptosis induction.[2][6][7] This is linked to the reduction of Mcl-1, a key survival protein.[2][6][7][8]
-
Recommendation: Measure global RNA and protein synthesis rates using techniques like radiolabeled uridine or amino acid incorporation assays. Assess the levels of Mcl-1 protein and transcript.
-
-
Off-Target Kinase Inhibition: SGI-1776 is also a potent inhibitor of the FLT3 kinase.[8] If your cell model expresses active FLT3, some of the observed phenotypes may be due to the inhibition of this kinase.
-
Recommendation: Determine the FLT3 status of your cells. If they express mutated, active FLT3, consider using a more selective FLT3 inhibitor as a control to differentiate the effects.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the on-target and major off-target activities of SGI-1776?
-
Q2: What is the primary mechanism of action for SGI-1776-induced cell death?
-
A2: The mechanism is cell-type dependent. In acute myeloid leukemia (AML), it induces apoptosis, which is strongly correlated with a reduction in Mcl-1 protein levels due to the inhibition of both transcription and translation.[6][7] In multiple myeloma, it primarily induces autophagy.[1] In chronic lymphocytic leukemia, it induces apoptosis linked to Mcl-1 reduction via inhibition of RNA synthesis.[2]
-
-
Q3: Does SGI-1776 affect the cell cycle?
-
Q4: What are some key downstream signaling molecules affected by SGI-1776?
Quantitative Data Summary
| Parameter | Value | Assay Conditions | Reference |
| Pim-1 IC50 | 7 nM | Cell-free assay | [8] |
| Pim-2 IC50 | 350 nM (approx. 50-fold less selective than for Pim-1) | Cell-free assay | [8] |
| Pim-3 IC50 | 70 nM (approx. 10-fold less selective than for Pim-1) | Cell-free assay | [8] |
| FLT3 IC50 | 44 nM | Cell-free assay | [8] |
| Cell Viability IC50 (Prostate Cancer) | ~2.5 µM - 7.5 µM (depending on cell line) | 72-hour treatment | [5] |
| Apoptosis Induction (CLL) | ~10-38% increase at 1-10 µM | 24-hour treatment | [3] |
Experimental Protocols
1. Western Blotting for Phospho-Protein Analysis
-
Cell Lysis: After treatment with SGI-1776, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-Bad, phospho-c-Myc, total Mcl-1, GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
2. Cell Viability Assay (MTT or similar)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of SGI-1776 (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add MTT reagent (or a similar viability reagent like WST-1 or PrestoBlue) to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the results to determine the IC50 value.
3. Autophagy Detection (LC3-II Immunoblotting)
-
Experimental Setup: Treat cells with SGI-1776. It is recommended to include a positive control (e.g., rapamycin) and a negative control (vehicle). To assess autophagic flux, include a condition where cells are co-treated with an autophagy inhibitor like bafilomycin A1 or chloroquine for the last few hours of the experiment.
-
Western Blotting: Perform Western blotting as described above, using an antibody that detects both LC3-I and LC3-II.
-
Analysis: An increase in the amount of LC3-II (the lower band) relative to LC3-I (the upper band) indicates the induction of autophagy. A further accumulation of LC3-II in the presence of an autophagy inhibitor confirms increased autophagic flux.
Visualizations
Caption: Simplified Pim-1 signaling pathway and points of inhibition by SGI-1776.
Caption: A logical workflow for troubleshooting unexpected experimental results with SGI-1776.
Caption: A general experimental workflow for characterizing the effects of SGI-1776.
References
- 1. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Facebook [cancer.gov]
Troubleshooting low efficacy of Pim-1 kinase inhibitor 5
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Pim-1 Kinase Inhibitor 5.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: The reported IC50 value for this compound is 0.61 μM in a cell-free assay.[1] For cell-based assays, a starting concentration range of 1-10 µM is recommended. However, the optimal concentration can vary depending on the cell line and experimental conditions. We recommend performing a dose-response experiment to determine the optimal concentration for your specific system. The cytotoxicity of this compound has been observed in the range of 6.95-20.19 μM for HepG2, MCF-7, PC3, and HCT-116 cells.[1]
Q2: My cells are not responding to the inhibitor. What are the possible reasons?
A2: There are several potential reasons for a lack of response to this compound. These can include:
-
Suboptimal Inhibitor Concentration: The concentration of the inhibitor may be too low to effectively inhibit Pim-1 kinase in your specific cell line.
-
Cell Line Resistance: The target cells may have intrinsic or acquired resistance to the inhibitor. This can be due to mutations in the Pim-1 kinase domain or activation of alternative signaling pathways.[2][3]
-
Incorrect Experimental Setup: Issues with the experimental protocol, such as incorrect incubation times or improper handling of the inhibitor, can lead to low efficacy.
-
Low Pim-1 Expression: The cell line you are using may not express sufficient levels of Pim-1 kinase for the inhibitory effect to be observed.
Q3: How can I confirm that Pim-1 kinase is being inhibited in my experiment?
A3: To confirm Pim-1 kinase inhibition, you can perform a Western blot analysis to assess the phosphorylation status of known Pim-1 substrates, such as BAD (at Ser112), p21, or c-Myc.[4][5] A decrease in the phosphorylation of these substrates upon treatment with the inhibitor would indicate successful target engagement.
Q4: Are there any known mechanisms of resistance to Pim-1 inhibitors?
A4: Yes, resistance to kinase inhibitors is a known phenomenon and can occur through various mechanisms.[2][3] For Pim-1 inhibitors, potential resistance mechanisms include:
-
Mutations in the Pim-1 Kinase Domain: Changes in the amino acid sequence of the kinase domain can prevent the inhibitor from binding effectively.[3]
-
Upregulation of Bypass Signaling Pathways: Cells can compensate for the inhibition of Pim-1 by activating other pro-survival signaling pathways.[6]
-
Increased Drug Efflux: Cancer cells can overexpress drug efflux pumps that actively remove the inhibitor from the cell, reducing its intracellular concentration.[7]
Troubleshooting Guides
This section provides a step-by-step approach to troubleshoot experiments where this compound shows low efficacy.
Problem: No or low inhibition of cell viability/proliferation.
Possible Cause 1: Incorrect Inhibitor Concentration
-
Troubleshooting Step 1: Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50 in your specific cell line.
-
Troubleshooting Step 2: Ensure proper solubilization and storage of the inhibitor to maintain its activity.
Possible Cause 2: Cell Line Specific Effects
-
Troubleshooting Step 1: Verify the expression level of Pim-1 kinase in your cell line by Western blot or qPCR.
-
Troubleshooting Step 2: Consider using a positive control cell line known to be sensitive to Pim-1 inhibition.
Possible Cause 3: Assay-Related Issues
-
Troubleshooting Step 1: Optimize the incubation time with the inhibitor. A longer incubation period may be required to observe an effect.
-
Troubleshooting Step 2: Ensure that the cell seeding density is appropriate for the duration of the assay.
Problem: No decrease in the phosphorylation of Pim-1 downstream targets.
Possible Cause 1: Insufficient Inhibitor Concentration or Incubation Time
-
Troubleshooting Step 1: Increase the concentration of the inhibitor and/or the incubation time.
-
Troubleshooting Step 2: Collect cell lysates at different time points after inhibitor treatment to determine the optimal time for observing a decrease in substrate phosphorylation.
Possible Cause 2: Antibody Quality
-
Troubleshooting Step 1: Use a different antibody against the phosphorylated substrate from a reputable supplier.
-
Troubleshooting Step 2: Include appropriate positive and negative controls for the Western blot experiment.
Quantitative Data Summary
| Inhibitor Name | IC50 / Ki | Target(s) | Reference |
| This compound | IC50: 0.61 μM | Pim-1 | [1] |
| AZD1208 | IC50: 0.4 nM | Pim-1 | [8] |
| SGI-1776 | IC50: 7 nM | Pim-1 | [8] |
| Quercetagetin | IC50: 0.34 μM | Pim-1 | [9] |
| Hispidulin | IC50: 2.71 μM | Pim-1 | [8][10] |
Experimental Protocols
Pim-1 Kinase Activity Assay (In Vitro)
-
Prepare the reaction buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 25 µM ATP.
-
Prepare the substrate: Use a recombinant protein substrate for Pim-1, such as BAD, at a final concentration of 1 µ g/well in a 96-well plate.
-
Add this compound: Prepare serial dilutions of the inhibitor and add them to the wells containing the substrate.
-
Add Pim-1 Kinase: Add recombinant Pim-1 kinase to each well to initiate the reaction.
-
Incubate: Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction: Stop the reaction by adding an equal volume of 2x Laemmli sample buffer.
-
Analyze: Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.
Cell Viability Assay (MTT Assay)
-
Seed cells: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat with inhibitor: Treat the cells with various concentrations of this compound for 24-72 hours.
-
Add MTT reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilize formazan: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability: Express the results as a percentage of the vehicle-treated control.
Western Blot Analysis of Pim-1 Downstream Targets
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the phosphorylated form of a Pim-1 substrate (e.g., p-BAD Ser112) overnight at 4°C. Also, probe a separate membrane with an antibody against the total protein as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Simplified Pim-1 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
Pim-1 kinase inhibitor 5 degradation and half-life in cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Pim-1 kinase inhibitors, with a focus on understanding their degradation and half-life in cells.
Frequently Asked Questions (FAQs)
Q1: What is the expected half-life of Pim-1 kinase in mammalian cells?
The half-life of Pim-1 kinase can vary significantly depending on the cell type. In primary cells, it has a short half-life of approximately 5-10 minutes.[1] However, in many cancer cell lines, such as K562 and BV173 human leukemic cells, the half-life is considerably longer, around 1.7 hours or even up to 100 minutes.[1][2]
Q2: How is Pim-1 kinase typically degraded in cells?
Pim-1 kinase is primarily degraded through the ubiquitin-proteasome pathway.[1][2] The protein is tagged with ubiquitin molecules, which targets it for destruction by the 26S proteasome complex.[1]
Q3: I've treated my cells with a Pim-1 inhibitor and see an increase in total Pim-1 protein levels. Is this expected?
This can be an expected, albeit counterintuitive, result. Several studies have shown that small-molecule inhibitors of Pim kinases can lead to an increase in Pim protein levels.[3][4] This is thought to occur because the inhibitor stabilizes the kinase, preventing its degradation and thereby increasing its half-life.[3][4] This phenomenon is an important consideration when interpreting experimental results and may contribute to chemoresistance.[4]
Q4: What are the key proteins that regulate Pim-1 stability?
Several proteins are known to regulate the stability of Pim-1 kinase:
-
Heat shock protein 90 (Hsp90): Hsp90 binds to and protects Pim-1 from proteasomal degradation.[1][2]
-
Heat shock protein 70 (Hsp70): Hsp70 is associated with Pim-1 when it is targeted for degradation by ubiquitin.[1][2]
-
Protein phosphatase 2A (PP2A): PP2A can dephosphorylate Pim-1, which facilitates its ubiquitination and subsequent degradation.[3]
-
Ubiquitin-specific protease 28 (USP28): USP28 is a deubiquitinase that can remove ubiquitin tags from Pim-1, thereby stabilizing the protein, particularly under hypoxic conditions.[5]
Troubleshooting Guides
Issue 1: Inconsistent Pim-1 Protein Levels After Inhibitor Treatment
| Potential Cause | Troubleshooting Step |
| Inhibitor-induced stabilization: The inhibitor may be increasing the half-life of Pim-1. | Perform a cycloheximide (CHX) chase assay to determine if the inhibitor affects the half-life of Pim-1. |
| Off-target effects: The inhibitor may be affecting other pathways that regulate Pim-1 expression. | Test the inhibitor in a cell-free kinase assay to confirm its specificity for Pim-1. |
| Cell line variability: Different cell lines may have varying baseline Pim-1 expression and degradation rates. | Characterize the half-life of Pim-1 in your specific cell line before and after inhibitor treatment. |
| Experimental variability: Inconsistent protein extraction or Western blotting. | Ensure consistent sample handling, use loading controls (e.g., β-actin, GAPDH), and quantify band intensities. |
Issue 2: Difficulty Determining Pim-1 Half-Life
| Potential Cause | Troubleshooting Step |
| Cycloheximide (CHX) concentration is not optimal: Insufficient CHX will not completely block protein synthesis. | Perform a dose-response curve for CHX in your cell line to determine the optimal concentration for inhibiting translation without causing excessive cytotoxicity.[6] |
| Time points are not appropriate for the protein's half-life: If the half-life is very short or very long, the chosen time points may not capture the degradation curve accurately. | For proteins with a suspected short half-life, use shorter time intervals (e.g., 0, 15, 30, 60 minutes). For more stable proteins, extend the time course (e.g., 0, 2, 4, 8, 12 hours).[7] |
| Proteasome inhibitor is not effective: If using a proteasome inhibitor as a control, its ineffectiveness will lead to incorrect conclusions. | Confirm the activity of the proteasome inhibitor (e.g., MG-132, Bortezomib/PS-341) by observing the accumulation of a known short-lived protein like p53 or by using a proteasome activity assay. |
| Low Pim-1 expression: The endogenous levels of Pim-1 may be too low to detect accurately over the time course. | Consider overexpressing a tagged version of Pim-1 to facilitate detection. |
Quantitative Data Summary
| Cell Line | Condition | Pim-1 Half-life | Reference |
| K562 | Vehicle (DMSO) | ~1.7 hours | [1] |
| K562 | PS-341 (Proteasome Inhibitor) | ~2.65 hours | [1] |
| K562 & BV173 | Heat Shock | Increased to 3.1 hours | [1][2] |
| Primary Cells | Not specified | ~5-10 minutes | [1] |
| - | shRNA for B56β subunit of PP2A | Increased from 0.7 to 2.8 hours | [3] |
Experimental Protocols
Cycloheximide (CHX) Chase Assay for Pim-1 Half-Life Determination
This protocol is a general guideline and may need to be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest cultured to ~80-90% confluency
-
Pim-1 kinase inhibitor of interest (and vehicle control, e.g., DMSO)
-
Cycloheximide (CHX) stock solution (e.g., 50 mg/mL in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibodies against Pim-1 and a loading control (e.g., β-actin, GAPDH)
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
Procedure:
-
Seed cells in multiple plates or wells to have a separate dish for each time point and condition.
-
(Optional) Pre-treat cells with the Pim-1 inhibitor or vehicle for a desired period to assess the inhibitor's effect on the steady-state level and subsequent half-life of Pim-1.
-
Add CHX to the cell culture medium to a final concentration that effectively blocks protein synthesis in your cell line (a common starting range is 50-100 µg/mL).[6][8][9][10] Mix gently. This is time point 0.
-
Immediately harvest the cells for the 0 time point.
-
Incubate the remaining plates at 37°C and 5% CO2 and harvest cells at subsequent time points (e.g., 30, 60, 90, 120 minutes for a rapidly degraded protein, or longer intervals for a more stable protein).
-
To harvest, wash the cells with ice-cold PBS and then add lysis buffer.
-
Incubate on ice for 30 minutes to ensure complete lysis.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against Pim-1 and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the bands.
-
Quantify the band intensities for Pim-1 at each time point and normalize to the loading control.
-
Plot the normalized Pim-1 intensity versus time. The time point at which the Pim-1 intensity is reduced to 50% of the initial level (time 0) is the half-life.
Visualizations
Caption: Regulation of Pim-1 kinase degradation via the ubiquitin-proteasome pathway.
Caption: Experimental workflow for a cycloheximide (CHX) chase assay.
Caption: Logic diagram for troubleshooting unexpected Pim-1 protein levels.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pim-1 kinase stability is regulated by heat shock proteins and the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PIM1 targeted degradation prevents the emergence of chemoresistance in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stabilization of PIM Kinases in Hypoxia Is Mediated by the Deubiquitinase USP28 [mdpi.com]
- 6. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 8. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 9. doaj.org [doaj.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Pim-1 Kinase and Heat Shock Protein Interactions
This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for researchers investigating the role of Heat Shock Proteins (HSPs) in regulating the stability of Pim-1 kinase.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary mechanism by which Heat Shock Proteins regulate Pim-1 kinase stability?
A1: The stability of Pim-1 kinase is primarily regulated by the molecular chaperone Hsp90, which protects it from degradation.[1][2][3] Pim-1 physically interacts with Hsp90 (both alpha and beta isoforms).[3] This association shields Pim-1 from the ubiquitin-proteasome pathway, a major route for its degradation.[1] When the Hsp90-Pim-1 interaction is disrupted, Pim-1 is targeted for ubiquitination and subsequent degradation by the proteasome.[1][2]
Q2: What is the role of Hsp70 in the Pim-1 degradation pathway?
A2: Hsp70 is associated with Pim-1 when the kinase is ubiquitinated and targeted for degradation.[1][2] While Hsp90 acts as a protective chaperone, Hsp70 is involved in the degradation phase, likely assisting in the processing of the ubiquitinated client protein.[1] It's important to note that Pim-1 remains kinase-active when bound to either Hsp90 or Hsp70.[1]
Q3: My Hsp90 inhibitor (e.g., Geldanamycin, 17-AAG) is not causing Pim-1 degradation. What could be wrong?
A3: This is a common experimental issue. Below is a troubleshooting flowchart to help diagnose the problem. Key factors to consider are inhibitor bioactivity, experimental timing, and the integrity of the cellular degradation machinery. Hsp90 inhibitors like geldanamycin have been shown to disrupt the Hsp90-Pim-1 association, leading to rapid degradation of the kinase.[1][3]
Q4: I am unable to co-immunoprecipitate Pim-1 with Hsp90. What are some common pitfalls?
A4: The interaction between a chaperone and its client kinase can be transient and sensitive to experimental conditions.
-
Lysis Buffer: Use a gentle, non-ionic detergent-based lysis buffer (e.g., containing 0.1-0.5% NP-40 or Triton X-100) to preserve protein complexes.[4] Harsh buffers can disrupt the interaction.
-
Wash Steps: Perform washes with a buffer that is identical or very similar to the lysis buffer. Overly stringent washes can dissociate the complex.
-
Antibody Choice: Ensure your antibody is validated for immunoprecipitation (IP) and recognizes the native conformation of your target protein (either Pim-1 or Hsp90).[4]
-
Controls: Always include an IgG isotype control to check for non-specific binding to the beads or antibody.[5]
Q5: What is the role of the co-chaperone Cdc37 in Pim-1 stability?
A5: Cdc37 is a kinase-specific co-chaperone that is essential for the function of the Hsp90 machinery in maturing and stabilizing many protein kinases.[6][7] Cdc37 acts as an adapter, recruiting client kinases like Pim-1 to the Hsp90 chaperone complex.[6] This recruitment is critical for protecting the nascent kinase chains from degradation and promoting their proper folding and activation.[8][9] Therefore, the stability of Pim-1 is dependent not just on Hsp90, but on the functional Hsp90/Cdc37 chaperone complex.
Quantitative Data Summary
The stability of Pim-1 protein, measured by its half-life, is significantly influenced by its association with HSPs and the activity of the proteasome.
| Condition | Cell Lines | Pim-1 Half-Life (t½) | Citation |
| Basal (Untreated) | K562, BV173 | ~1.7 hours | [2] |
| Heat Shock or Proteasome Inhibitor (PS-341/Bortezomib) | K562, BV173 | ~3.1 hours | [2] |
Visualized Pathways and Workflows
Pim-1 Stability Regulation Pathway
The diagram below illustrates the dynamic regulation of Pim-1 kinase stability by Hsp90, Hsp70, and the ubiquitin-proteasome system.
Co-Immunoprecipitation (Co-IP) Experimental Workflow
This workflow outlines the key steps to confirm the physical interaction between Pim-1 and Hsp90.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pim-1 kinase stability is regulated by heat shock proteins and the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of Pim-1 by Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Chapter 8: Hsp90 and Client Protein Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HSP-90/kinase complexes are stabilized by the large PPIase FKB-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cdc37 has distinct roles in protein kinase quality control that protect nascent chains from degradation and promote posttranslational maturation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ubiquitin-Proteasome Pathway and Pim-1 Kinase Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation of Pim-1 kinase via the ubiquitin-proteasome pathway.
Frequently Asked Questions (FAQs)
Q1: What is the role of the ubiquitin-proteasome pathway in Pim-1 kinase degradation?
A1: The ubiquitin-proteasome pathway is a major route for the degradation of the Pim-1 protein.[1] In this pathway, Pim-1 is tagged with ubiquitin molecules, which marks it for recognition and subsequent degradation by the 26S proteasome, a large protein complex that breaks down ubiquitinated proteins.[1][2] This process is crucial for regulating the cellular levels of Pim-1, a kinase often overexpressed in various cancers.
Q2: What are the key regulators of Pim-1 ubiquitination and stability?
A2: Several factors regulate Pim-1 stability. Heat shock protein 90 (Hsp90) binds to and protects Pim-1 from proteasomal degradation, thus increasing its stability.[1][3] Conversely, Hsp70 is associated with ubiquitinated Pim-1, suggesting a role in its degradation.[1][3] The deubiquitinase USP28 can remove ubiquitin tags from Pim-1, thereby stabilizing the protein, particularly under hypoxic conditions.[4] Additionally, the protein phosphatase 2A (PP2A) can dephosphorylate Pim-1, which promotes its ubiquitination and subsequent degradation.
Q3: How does inhibiting the proteasome affect Pim-1 protein levels?
A3: Inhibition of the 26S proteasome using small molecules like PS-341 (bortezomib) or MG-132 prevents the degradation of ubiquitinated Pim-1, leading to an accumulation of the protein and an increase in its half-life.[1][3] This experimental approach is often used to confirm that a protein is degraded via the proteasome pathway.
Q4: What is the typical half-life of Pim-1 kinase?
A4: The half-life of Pim-1 can vary depending on the cell type. In some primary cells, it has a very short half-life of approximately 5 to 10 minutes. However, in tumor cell lines like K562 and BV173, the half-life is significantly longer, at around 1.7 hours.[1] Treatment with a proteasome inhibitor like PS-341 can further increase the half-life to approximately 3.1 hours in these cancer cells.[1][3]
Troubleshooting Guides
In Vivo Ubiquitination Assay
Problem: No or weak ubiquitination signal for Pim-1.
| Possible Cause | Troubleshooting Steps |
| Inefficient cell lysis and protein extraction. | Ensure complete cell lysis by using a stringent buffer containing SDS and sonicating the sample to shear DNA and release nuclear proteins.[5] |
| Deubiquitinase (DUB) activity. | Include DUB inhibitors, such as N-ethylmaleimide (NEM), in your lysis buffer to prevent the removal of ubiquitin chains from Pim-1.[6] |
| Low abundance of ubiquitinated Pim-1. | Treat cells with a proteasome inhibitor (e.g., MG-132 at 10-20 µM for 4-6 hours) before harvesting to allow for the accumulation of ubiquitinated proteins.[7] |
| Poor immunoprecipitation (IP) of Pim-1. | Optimize the amount of antibody and lysate. Ensure the antibody is validated for IP. Use a gentle lysis buffer for the IP step itself to preserve the native protein structure if a denaturing lysis was used for the initial extract. |
| Antibody heavy/light chains obscuring the signal. | Use IP/Western blot-validated antibodies and consider using secondary antibodies that specifically recognize native primary antibodies to minimize detection of heavy and light chains. |
Problem: High background in the ubiquitination assay.
| Possible Cause | Troubleshooting Steps |
| Non-specific binding to IP beads. | Pre-clear the cell lysate by incubating it with beads alone before adding the primary antibody. Block the beads with BSA before use. |
| High antibody concentration. | Titrate the primary antibody to determine the optimal concentration that maximizes the specific signal while minimizing background.[8] |
| Insufficient washing. | Increase the number and duration of wash steps after immunoprecipitation. Consider using a more stringent wash buffer containing higher salt concentrations or detergents.[9] |
| Contamination with other ubiquitinated proteins. | Ensure that the lysis and IP conditions are stringent enough to disrupt non-specific protein-protein interactions. A denaturing lysis buffer (e.g., with 1% SDS) followed by dilution for the IP can help.[5] |
Cycloheximide (CHX) Chase Assay
Problem: Pim-1 levels do not decrease over time after CHX treatment.
| Possible Cause | Troubleshooting Steps |
| CHX is inactive or used at a suboptimal concentration. | Prepare fresh CHX solution for each experiment. Perform a dose-response curve to determine the optimal concentration for your specific cell line.[10] |
| Pim-1 has a very long half-life in the experimental system. | Extend the time course of the experiment. Collect samples at later time points (e.g., 8, 12, 24 hours). |
| Compensatory mechanisms stabilizing Pim-1. | Consider if the experimental conditions are inadvertently activating pathways that stabilize Pim-1. Review the literature for factors that may influence Pim-1 stability in your model system. |
Problem: Inconsistent protein levels between time points.
| Possible Cause | Troubleshooting Steps |
| Unequal protein loading in the Western blot. | Carefully quantify the protein concentration of each sample and ensure equal loading. Use a reliable loading control (e.g., β-actin, GAPDH) to normalize the data. |
| Cell stress or death due to prolonged CHX exposure. | Monitor cell viability during the time course. High concentrations of CHX can be toxic to some cell lines. Use the lowest effective concentration. |
Quantitative Data Summary
Table 1: Half-life of Pim-1 Kinase in Different Conditions
| Cell Line | Condition | Pim-1 Half-life (hours) |
| K562 (Human leukemic cells) | Untreated | 1.7[1][3] |
| K562 (Human leukemic cells) | Heat Shock | 3.1[1][3] |
| K562 (Human leukemic cells) | PS-341 (Bortezomib) Treatment | 3.1[1][3] |
Experimental Protocols
In Vivo Ubiquitination Assay
This protocol is designed to detect the ubiquitination of endogenous Pim-1 in cultured cells.
Materials:
-
Cell culture reagents
-
Proteasome inhibitor (e.g., MG-132)
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, protease inhibitor cocktail, and 10 mM N-ethylmaleimide (NEM) (add fresh)
-
Pim-1 antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Wash Buffer: Lysis buffer without protease inhibitors and NEM
-
Elution Buffer: 2x Laemmli sample buffer
-
Ubiquitin antibody for Western blotting
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with a proteasome inhibitor (e.g., 20 µM MG-132) for 4-6 hours before harvesting.
-
Wash cells with ice-cold PBS and lyse with Lysis Buffer on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Centrifuge and transfer the supernatant to a new tube.
-
Incubate the pre-cleared lysate with the Pim-1 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash them three times with Wash Buffer.
-
After the final wash, remove all supernatant and add Elution Buffer to the beads.
-
Boil the samples for 5-10 minutes to elute the proteins.
-
Analyze the samples by SDS-PAGE and Western blotting using an anti-ubiquitin antibody.
Cycloheximide (CHX) Chase Assay
This protocol is used to determine the half-life of Pim-1 kinase.
Materials:
-
Cell culture reagents
-
Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)
-
Lysis Buffer (e.g., RIPA buffer) with protease inhibitors
-
Pim-1 antibody for Western blotting
-
Loading control antibody (e.g., β-actin or GAPDH)
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Treat the cells with CHX at a final concentration of 50-100 µg/mL.[10]
-
Harvest cells at various time points after CHX addition (e.g., 0, 30, 60, 90, 120 minutes). The "0" time point should be collected immediately after adding CHX.
-
Wash the harvested cells with ice-cold PBS and lyse them with Lysis Buffer.
-
Determine the protein concentration of each lysate.
-
Resolve equal amounts of protein from each time point by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against Pim-1 and a loading control antibody.
-
Develop the blot and quantify the band intensities.
-
Normalize the Pim-1 band intensity at each time point to the loading control.
-
Plot the normalized Pim-1 intensity versus time to determine the half-life.[11]
Visualizations
Caption: Ubiquitin-Proteasome Pathway for Pim-1 Degradation.
Caption: Experimental workflow for in vivo ubiquitination assay.
Caption: Troubleshooting logic for a failed ubiquitination assay.
References
- 1. invivogen.com [invivogen.com]
- 2. mdpi.com [mdpi.com]
- 3. Immunoprecipitation Troubleshooting | Antibodies.com [antibodies.com]
- 4. Stabilization of PIM Kinases in Hypoxia Is Mediated by the Deubiquitinase USP28 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. hycultbiotech.com [hycultbiotech.com]
- 10. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Pim-1 Kinase Inhibitor 5 (SGI-1776)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Pim-1 kinase inhibitor 5, also known as SGI-1776. This guide addresses common issues related to its non-specific binding and off-target effects observed in various assays.
Frequently Asked Questions (FAQs)
Q1: What is the Pim-1 kinase inhibitor SGI-1776 and what are its primary targets?
SGI-1776 is an ATP-competitive small molecule inhibitor of the PIM kinase family. It is a potent inhibitor of all three isoforms: Pim-1, Pim-2, and Pim-3.[1][2][3][4] These serine/threonine kinases are involved in crucial cellular processes such as cell survival, proliferation, and apoptosis, making them attractive targets for cancer therapy.[1][5]
Q2: I am observing unexpected effects in my cell-based assays. What are the known off-targets of SGI-1776?
SGI-1776 is known to have significant off-target activity, which can lead to non-specific effects in experimental assays. The most well-characterized off-targets include:
-
FLT3 (Fms-like tyrosine kinase 3): SGI-1776 is a potent inhibitor of FLT3, particularly in the context of acute myeloid leukemia (AML) with FLT3-internal tandem duplication (ITD) mutations.[3][5][6] This dual inhibition of Pim and FLT3 kinases can contribute to its cytotoxic effects in AML cells.[3]
-
Haspin: This is another kinase inhibited by SGI-1776 at nanomolar concentrations.[1][4]
-
hERG (human Ether-à-go-go-Related Gene) potassium channel: Inhibition of the hERG channel by SGI-1776 has been linked to cardiotoxicity, specifically QT prolongation, which led to the termination of its clinical trials.[5] This is a critical consideration in any in vivo studies.
-
c-Kit: A reduction in c-Kit kinase activity has been observed at a concentration of 1 µmol/L.[1]
Q3: What are the IC50 values for SGI-1776 against its primary targets and key off-targets?
The half-maximal inhibitory concentration (IC50) values for SGI-1776 can vary slightly between studies. Below is a summary of reported values.
| Target | IC50 (nM) | Reference(s) |
| Pim-1 | 7 | [1][4][6] |
| Pim-2 | 363 | [1][4][6] |
| Pim-3 | 69 | [1][4][6] |
| FLT3 | 44 | [1][3][6] |
| Haspin | 34 | [1][4] |
Q4: Why do I need to use higher concentrations of SGI-1776 in cell-based assays compared to biochemical assays?
A significant discrepancy between the concentrations of SGI-1776 required in biochemical versus cell-based assays is often observed. This is largely due to the high degree of binding of SGI-1776 to plasma proteins.[1] It has been reported that over 95% of SGI-1776 can be bound to human plasma protein, reducing its effective free concentration in cell culture media containing serum.[1] Therefore, higher concentrations (in the micromolar range) are often necessary to achieve a biological effect in cellular assays.[1][2][7]
Troubleshooting Guides
Problem 1: High levels of apoptosis are observed in cell lines that do not express high levels of Pim kinases.
-
Possible Cause: The observed cytotoxicity may be due to the off-target inhibition of other kinases essential for the survival of that specific cell line, such as FLT3.[3][5] It has been noted that the anti-cancer activity of SGI-1776 is not solely dependent on Pim-1 inhibition.[8]
-
Troubleshooting Steps:
-
Assess Off-Target Expression: Check the expression levels of known SGI-1776 off-targets (e.g., FLT3) in your cell line.
-
Use a More Selective Inhibitor: Consider using a second-generation, more selective Pim kinase inhibitor, such as TP-3654, which has reduced FLT3 and no significant hERG activity, as a control to dissect the effects of Pim inhibition versus off-target effects.[5]
-
CRISPR Knockout Studies: To definitively determine if the effects are on-target, CRISPR-Cas9 technology can be used to knock out the Pim kinases. If the knockout cells are resistant to SGI-1776, it suggests the drug's effects are at least partially on-target.[9]
-
Problem 2: Inconsistent results in cell viability or proliferation assays (e.g., CCK-8, EdU).
-
Possible Cause: The high protein binding of SGI-1776 can lead to variability depending on the serum concentration in the cell culture medium.[1] Additionally, the cytotoxic effects can be cell-type dependent.[10][11]
-
Troubleshooting Steps:
-
Standardize Serum Concentration: Ensure that the percentage of fetal bovine serum (FBS) or other serum in your culture medium is consistent across all experiments.
-
Serum-Free Conditions: If possible, perform initial dose-response experiments under serum-free or reduced-serum conditions to determine the direct cellular potency, though this may impact cell health.
-
Dose-Response Curve: Perform a comprehensive dose-response curve for each cell line to determine the optimal concentration for your specific experimental setup.[7][10]
-
Problem 3: No change observed in the phosphorylation of canonical Pim kinase substrates (e.g., Bad, Histone H3) despite observing a cellular phenotype.
-
Possible Cause: In certain cell types, particularly quiescent cells like primary chronic lymphocytic leukemia (CLL) cells, SGI-1776 may induce apoptosis through alternative mechanisms that do not involve the canonical Pim-1 targets.[1][2] The observed phenotype could be a result of off-target effects or downstream effects on transcription and translation.[1][3]
-
Troubleshooting Steps:
-
Investigate Alternative Pathways: Examine other downstream signaling pathways that have been shown to be affected by SGI-1776. This includes a reduction in c-Myc and Mcl-1 protein levels, which can be due to an inhibition of global RNA and protein synthesis.[1][3]
-
Measure Global Synthesis: Perform assays to measure total RNA and protein synthesis (e.g., using radiolabeled uridine or leucine incorporation) to determine if these processes are inhibited.[3][12]
-
Examine Other Substrates: Analyze the phosphorylation status of other reported SGI-1776 targets like 4E-BP1.[3]
-
Experimental Protocols
1. Radiometric Kinase Assay for Pim-1
This biochemical assay is used to determine the direct inhibitory effect of SGI-1776 on Pim kinase activity.
-
Materials:
-
Recombinant human Pim-1 kinase
-
Peptide substrate (e.g., KKRNRTLTV)
-
[γ-³²P]ATP
-
Assay buffer (e.g., 8 mM MOPS, pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate)
-
SGI-1776 at various concentrations
-
3% Phosphoric acid solution
-
P30 filtermat
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing 5-10 mU of Pim-1 kinase, 100 µM peptide substrate, and varying concentrations of SGI-1776 in the assay buffer.
-
Initiate the reaction by adding the Mg/[γ-³²P]ATP mixture.
-
Incubate the reaction for 40 minutes at room temperature.
-
Stop the reaction by adding 5 µL of 3% phosphoric acid solution.
-
Spot 10 µL of the reaction mixture onto a P30 filtermat.
-
Wash the filtermat three times for 5 minutes each in 75 mM phosphoric acid and once in methanol.
-
Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each SGI-1776 concentration relative to a DMSO control and determine the IC50 value.[1][6]
-
2. Cell Viability Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis in cells treated with SGI-1776.
-
Materials:
-
Cells of interest
-
SGI-1776
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with various concentrations of SGI-1776 or DMSO vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V positive cells are undergoing apoptosis, and PI positive cells are necrotic or late apoptotic.[1][3]
-
Visualizations
Caption: Simplified Pim-1 signaling pathway and points of inhibition by SGI-1776.
Caption: Troubleshooting workflow for non-specific effects of SGI-1776.
References
- 1. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 [frontiersin.org]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Initial Testing (Stage 1) of SGI-1776, a PIM1 Kinase Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination of Pim kinase inhibitor, SGI-1776, with bendamustine in B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Cell line specific responses to Pim-1 kinase inhibitor 5
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Pim-1 Kinase Inhibitor 5.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Pim-1 kinase, a serine/threonine kinase involved in cell cycle progression, proliferation, and apoptosis.[1] It functions by competing with ATP for binding to the active site of the Pim-1 kinase, thereby preventing the phosphorylation of its downstream substrates.[2]
Q2: What are the downstream targets of Pim-1 kinase that I can monitor to confirm the inhibitor's activity?
A2: To confirm the biological activity of this compound, you can monitor the phosphorylation status of several key downstream targets. A common substrate is the pro-apoptotic protein BAD. Inhibition of Pim-1 leads to decreased phosphorylation of BAD at Ser112.[3] Other relevant downstream effectors include c-Myc and the cell cycle regulators p21 and p27.[4]
Q3: In which cell lines has this compound shown cytotoxic effects?
A3: this compound has demonstrated cytotoxic effects in a range of cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), PC3 (prostate cancer), and HCT-116 (colorectal cancer).[5] The half-maximal inhibitory concentrations (IC50) for cytotoxicity in these cell lines are in the micromolar range.[5]
Q4: What is the recommended solvent and storage condition for this compound?
A4: For in vitro experiments, this compound can be dissolved in DMSO. For long-term storage, it is recommended to store the compound as a solid at -20°C. Once dissolved, aliquot the solution and store at -80°C to minimize freeze-thaw cycles.
Q5: What are the known off-target effects of Pim-1 inhibitors?
A5: While this compound is designed to be selective for Pim-1, cross-reactivity with other kinases, particularly those with similar ATP-binding pockets, can occur. Some Pim kinase inhibitors have been observed to have off-target effects on kinases such as FLT3.[2][4] It is advisable to perform kinase profiling assays to determine the selectivity of the inhibitor in your experimental system.[6][7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent IC50 values between experiments | 1. Cell passage number and confluency variations. 2. Inconsistent inhibitor concentration due to improper storage or handling. 3. Variability in assay incubation times. | 1. Use cells within a consistent and low passage number range. Seed cells to achieve a consistent confluency at the time of treatment. 2. Aliquot the inhibitor after the first use to avoid repeated freeze-thaw cycles. Confirm the concentration of your stock solution. 3. Ensure precise and consistent incubation times for all experimental replicates. |
| No observable effect on cell viability at expected concentrations | 1. The cell line used may have low Pim-1 expression or dependency. 2. The inhibitor may not be active due to degradation. 3. The cell line may have drug resistance mechanisms.[4][8] | 1. Confirm Pim-1 expression in your cell line via Western Blot or qPCR. Consider using a cell line known to be sensitive to Pim-1 inhibition as a positive control. 2. Use a fresh aliquot of the inhibitor. Test the inhibitor's activity in a cell-free kinase assay. 3. Investigate potential resistance pathways, such as upregulation of other survival pathways. |
| Higher than expected cytotoxicity in control cells | 1. Solvent (e.g., DMSO) concentration is too high. 2. Off-target effects of the inhibitor.[9] 3. Contamination of cell culture. | 1. Ensure the final concentration of the solvent is consistent across all wells and is at a non-toxic level (typically <0.5% for DMSO). 2. Lower the inhibitor concentration and perform a dose-response curve to determine the optimal concentration. Consider testing the inhibitor in a non-cancerous cell line. 3. Regularly test for mycoplasma and other contaminants. |
| Western blot shows no change in p-BAD levels | 1. Insufficient inhibitor concentration or incubation time. 2. Poor antibody quality or incorrect antibody dilution. 3. Low abundance of the target protein. | 1. Perform a time-course and dose-response experiment to determine the optimal conditions for inhibiting p-BAD phosphorylation. 2. Use a validated antibody for p-BAD (Ser112) and optimize the antibody concentration. Include a positive control (e.g., lysate from cells known to have high p-BAD levels). 3. Enrich for your target protein if it has low expression levels. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Target | IC50 (µM) |
| Pim-1 Kinase | 0.61[5] |
Table 2: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Liver Cancer | 6.95[5] |
| MCF-7 | Breast Cancer | 12.87[5] |
| PC3 | Prostate Cancer | 13.43[5] |
| HCT-116 | Colorectal Cancer | 20.19[5] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[10]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Phospho-BAD (Ser112)
-
Cell Lysis: Treat cells with this compound for the desired time and concentration. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[11]
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-BAD (Ser112) overnight at 4°C with gentle agitation.[11] Also, probe a separate membrane or strip the current one to probe for total BAD as a loading control.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.[12]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[11]
In Vitro Pim-1 Kinase Assay (ADP-Glo™ Assay)
-
Reaction Setup: In a 384-well plate, add 1 µL of this compound at various concentrations (or 5% DMSO for control).[13]
-
Enzyme Addition: Add 2 µL of purified Pim-1 kinase enzyme.[13]
-
Substrate/ATP Mix: Add 2 µL of a mix containing the kinase substrate (e.g., S6K substrate) and ATP.[13][14]
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[13]
-
ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]
-
Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[13]
-
Luminescence Reading: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.[13]
Visualizations
References
- 1. A review on PIM kinases in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. PIM kinase inhibitors kill hypoxic tumor cells by reducing Nrf2 signaling and increasing reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. origene.com [origene.com]
- 12. addgene.org [addgene.org]
- 13. promega.com [promega.com]
- 14. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Pan-PIM Kinase Inhibitors and Smooth Muscle Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of pan-PIM kinase inhibitors on smooth muscle.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected relaxation of our smooth muscle tissue preparation when applying a pan-PIM kinase inhibitor. Is this a known off-target effect?
A1: Yes, this is a documented phenomenon. Studies have shown that some pan-PIM kinase inhibitors can induce smooth muscle relaxation, which is likely attributable to off-target effects rather than the inhibition of PIM kinases themselves. For instance, the pan-PIM inhibitor AZD1208 has been observed to reduce contractions in prostate and vascular smooth muscle at concentrations where off-target kinase inhibition is probable.
Q2: Which specific off-target kinases are responsible for the observed smooth muscle relaxation?
A2: The precise off-target kinases responsible for smooth muscle relaxation are not fully elucidated for all pan-PIM inhibitors. However, some inhibitors have known affinities for kinases involved in smooth muscle contraction signaling pathways. For example, SGI-1776 is known to inhibit Flt3, and other inhibitors may interact with kinases such as Rho-associated coiled-coil containing protein kinase (ROCK) or other components of the calcium sensitization pathway, which are critical for maintaining smooth muscle tone. Further kinase profiling studies are needed to identify the specific off-targets for each inhibitor that contribute to smooth muscle relaxation.
Q3: What is the proposed role of PIM kinases in smooth muscle physiology?
A3: PIM kinases are primarily implicated in cell proliferation, survival, and migration.[1] In the context of vascular smooth muscle, PIM-1 has been associated with cell proliferation in response to stimuli like platelet-derived growth factor (PDGF).[2] However, a direct, significant role for PIM kinases in the acute regulation of smooth muscle contraction has not been conclusively established, and some studies suggest a lack of contractile PIM kinase activity in certain smooth muscle types.
Q4: How can we differentiate between on-target PIM inhibition and off-target effects on smooth muscle in our experiments?
A4: To dissect on-target versus off-target effects, a multi-pronged approach is recommended:
-
Use multiple inhibitors: Compare the effects of structurally distinct pan-PIM kinase inhibitors with different off-target profiles.
-
Dose-response analysis: Correlate the effective concentration for smooth muscle relaxation with the known IC50 values for PIM kinases and off-target kinases. If relaxation occurs at concentrations significantly higher than the PIM kinase IC50, off-target effects are likely.
-
Use a more selective inhibitor: If available, use a highly selective PIM kinase inhibitor as a negative control.
-
Molecular biology techniques: Use techniques like siRNA or CRISPR/Cas9 to specifically knockdown PIM kinases in smooth muscle cells and observe if this recapitulates the effects of the inhibitor.
Q5: What are the typical concentrations at which off-target effects on smooth muscle are observed for common pan-PIM kinase inhibitors?
A5: Off-target effects are concentration-dependent. For example, with AZD1208, reductions in noradrenaline-induced contractions of prostate smooth muscle were observed at 500 nM, a concentration at which off-target effects are more likely. It is crucial to consult kinase selectivity data for the specific inhibitor you are using.
Troubleshooting Guides
Problem 1: Inconsistent or irreproducible smooth muscle relaxation with a pan-PIM kinase inhibitor in organ bath experiments.
| Possible Cause | Troubleshooting Step |
| Tissue Viability | Ensure the tissue is fresh and handled gently during dissection to avoid damage. Keep the tissue in physiological salt solution (e.g., Krebs-Henseleit solution) at all times. |
| Inhibitor Stability and Solubility | Prepare fresh inhibitor solutions for each experiment. Ensure the inhibitor is fully dissolved in the vehicle (e.g., DMSO) before diluting in the physiological salt solution. Run a vehicle-only control to rule out effects of the solvent. |
| Experimental Conditions | Maintain a constant temperature (37°C) and continuous aeration (95% O2, 5% CO2) of the organ bath solution. Ensure the tissue is under optimal resting tension. |
| Drug Concentration Accuracy | Calibrate pipettes regularly. Perform serial dilutions carefully to ensure accurate final concentrations in the organ bath. |
| Tachyphylaxis or Receptor Desensitization | If repeatedly stimulating the tissue, allow for sufficient washout and recovery periods between drug applications. |
Problem 2: Difficulty in interpreting the results of a collagen gel contraction assay.
| Possible Cause | Troubleshooting Step |
| Low Cell Viability or Density | Ensure a sufficient number of viable smooth muscle cells are seeded in the collagen gel. Optimize cell seeding density for robust contraction. |
| Incomplete Collagen Polymerization | Ensure the collagen solution, neutralization buffer, and cell suspension are kept on ice and mixed in the correct proportions. Allow sufficient time for polymerization at 37°C. |
| Inhibitor Cytotoxicity | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at the inhibitor concentrations used in the contraction assay to rule out cell death as a reason for reduced contraction. |
| Variability in Gel Size Measurement | Use image analysis software for consistent and unbiased measurement of the gel area or diameter. |
| Edge Effects | Gently detach the entire circumference of the collagen gel from the well plate to ensure uniform contraction. |
Quantitative Data Summary
Table 1: Pan-PIM Kinase Inhibitor Selectivity Profile
| Inhibitor | PIM-1 IC50 (nM) | PIM-2 IC50 (nM) | PIM-3 IC50 (nM) | Known Key Off-Targets (IC50/Ki in nM) |
| AZD1208 | 0.4[3][4] | 5.0[3][4] | 1.9[3][4] | Exhibits >43-fold selectivity for PIM kinases over other tested kinases.[5] |
| SGI-1776 | 7[3] | 363[6] | 69[6] | Flt3 (44), Haspin (34)[3][6] |
| CX-6258 | 5[3] | 25[3] | 16[3] | Flt-3 (134)[7] |
| PIM447 (LGH447) | Ki: 0.006 | Ki: 0.018 | Ki: 0.009 | GSK3β, PKN1, PKCτ (IC50 > 1000)[3] |
Note: IC50 and Ki values can vary depending on the assay conditions. Data presented here is for comparative purposes.
Experimental Protocols
Protocol 1: Organ Bath Assay for Smooth Muscle Contractility
Objective: To measure the isometric contraction of isolated smooth muscle tissue in response to contractile agents and to assess the effect of pan-PIM kinase inhibitors.
Materials:
-
Isolated tissue bath system with force transducers
-
Data acquisition system
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution (see recipe below), maintained at 37°C and bubbled with 95% O2 / 5% CO2
-
Contractile agonists (e.g., phenylephrine, KCl)
-
Pan-PIM kinase inhibitor and vehicle (e.g., DMSO)
-
Silk sutures
Krebs-Henseleit Solution Recipe (for 1 L):
-
NaCl: 6.9 g
-
KCl: 0.35 g
-
KH2PO4: 0.16 g
-
MgSO4·7H2O: 0.29 g
-
NaHCO3: 2.1 g
-
CaCl2·2H2O: 0.37 g
-
Glucose: 2.0 g
-
Dissolve in distilled water and adjust pH to 7.4 when bubbled with 95% O2 / 5% CO2.
Procedure:
-
System Preparation: Turn on the water bath to preheat the organ bath chambers to 37°C. Calibrate the force transducers according to the manufacturer's instructions.
-
Tissue Dissection: Dissect the desired smooth muscle tissue (e.g., aorta, prostate) in cold PSS. Carefully remove any excess connective tissue.
-
Tissue Mounting: Securely tie silk sutures to both ends of the tissue strip. Mount the tissue in the organ bath chamber, with one end attached to a fixed hook and the other to the force transducer.
-
Equilibration: Allow the tissue to equilibrate in the PSS for at least 60 minutes under a determined optimal resting tension. During this period, replace the PSS every 15-20 minutes.
-
Viability Test: Induce a reference contraction with a high concentration of KCl (e.g., 80 mM) to check for tissue viability. Wash out the KCl and allow the tissue to return to baseline.
-
Inhibitor Incubation: Add the pan-PIM kinase inhibitor (or vehicle control) to the bath and incubate for a predetermined time (e.g., 30-60 minutes).
-
Contraction Measurement: Add a contractile agonist (e.g., phenylephrine in a cumulative concentration-response manner) to the bath and record the isometric contraction.
-
Data Analysis: Measure the peak tension for each agonist concentration. Normalize the responses to the maximal contraction induced by KCl or the agonist alone. Compare the concentration-response curves in the presence and absence of the inhibitor.
Protocol 2: Collagen Gel Contraction Assay
Objective: To assess the contractile capacity of cultured smooth muscle cells embedded in a 3D collagen matrix and the effect of pan-PIM kinase inhibitors.
Materials:
-
Cultured smooth muscle cells
-
Type I collagen solution (on ice)
-
5x DMEM or PBS (on ice)
-
Neutralization solution (e.g., 1N NaOH, on ice)
-
24-well culture plates
-
Sterile spatula
-
Image analysis software
Procedure:
-
Cell Preparation: Harvest smooth muscle cells and resuspend them in serum-free medium at a concentration of 2-5 x 10^6 cells/mL.[8]
-
Collagen Gel Preparation: On ice, mix the collagen solution, 5x DMEM/PBS, and neutralization solution in the appropriate ratios (e.g., 8:1:1). Immediately add the cell suspension to the cold collagen mixture.[8]
-
Gel Polymerization: Pipette 0.5 mL of the cell-collagen mixture into each well of a 24-well plate. Incubate at 37°C for 1 hour to allow for polymerization.[8]
-
Cell Culture: After polymerization, add 1 mL of culture medium to each well. Culture for 1-2 days.
-
Inhibitor Treatment: Replace the medium with fresh medium containing the desired concentration of the pan-PIM kinase inhibitor or vehicle and incubate for the desired duration.
-
Initiation of Contraction: Gently detach the collagen gels from the sides of the wells using a sterile spatula.[8]
-
Contraction Measurement: At various time points, capture images of the gels. Measure the area or diameter of the gels using image analysis software.
-
Data Analysis: Calculate the percentage of gel contraction relative to the initial area. Compare the contraction over time between inhibitor-treated and control groups.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. Collagen-based Cell Contraction Assay | ABIN2344900 [antibodies-online.com]
Validation & Comparative
Selectivity Profile of Pim-1 Kinase Inhibitor SMI-4a Versus Other Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of the Pim-1 kinase inhibitor SMI-4a against other notable Pim kinase inhibitors, including SGI-1776, AZD1208, and CX-6258. The information presented is supported by experimental data to facilitate an objective evaluation for research and drug development purposes.
Introduction to Pim-1 Kinase
Pim-1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle progression, proliferation, and apoptosis.[1] Its expression is regulated by the JAK/STAT signaling pathway, which is activated by numerous cytokines and growth factors.[1] Overexpression of Pim-1 has been implicated in the development and progression of various human cancers, including hematopoietic malignancies and solid tumors like prostate cancer, making it an attractive target for therapeutic intervention.
Comparative Selectivity of Pim-1 Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity of SMI-4a and other selected Pim kinase inhibitors against the three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3) and other selected off-target kinases. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), allows for a direct comparison of potency and selectivity.
| Kinase | SMI-4a (IC50 nM) | SGI-1776 (IC50 nM) | AZD1208 (IC50 nM) | CX-6258 (IC50 nM) |
| Pim-1 | 17[2][3][4] | 7[5] | 0.4[6] | 5[7] |
| Pim-2 | 100,000 (modestly potent)[3] | 363[5] | 5.0[6] | 25[7] |
| Pim-3 | Not specified | 69[5] | 1.9[6] | 16[7] |
| Flt3 | Not specified | 44[5] | No inhibition[8] | 134[9] |
| c-Kit | Not specified | ~40% inhibition at 1µM[10] | Not specified | Not specified |
Summary of Selectivity Profiles:
-
SMI-4a: Demonstrates high selectivity for Pim-1, with significantly less potency against Pim-2.[2][3] It is often referred to as a selective Pim-1 inhibitor.
-
SGI-1776: A potent inhibitor of Pim-1 that also shows activity against Pim-3.[5] Notably, it exhibits off-target activity against Flt3.[5]
-
AZD1208: A potent pan-Pim inhibitor with low nanomolar IC50 values against all three Pim isoforms.[6] It shows excellent selectivity with no significant inhibition of Flt3.[8]
-
CX-6258: A potent pan-Pim inhibitor with strong activity against all three isoforms.[7] It also displays some off-target activity against Flt3, although to a lesser extent than SGI-1776.[9]
Pim-1 Signaling Pathway
The following diagram illustrates the central role of the Pim-1 kinase in cell signaling pathways. Pim-1 is a downstream effector of the JAK/STAT pathway and influences cell survival and proliferation by phosphorylating various substrates, including the pro-apoptotic protein BAD and cell cycle regulators.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (Z)-SMI-4a | Pim | TargetMol [targetmol.com]
- 5. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AZD 1208 | Pim Kinase | Tocris Bioscience [tocris.com]
- 7. selleckchem.com [selleckchem.com]
- 8. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of First and Second-Generation Pim Inhibitors for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy and methodologies of Pim kinase inhibitors.
The Pim family of serine/threonine kinases, comprising Pim-1, Pim-2, and Pim-3, are crucial regulators of cell survival, proliferation, and differentiation. Their overexpression is implicated in various hematological malignancies and solid tumors, making them attractive targets for cancer therapy. This guide provides a detailed head-to-head comparison of first and second-generation Pim inhibitors, supported by experimental data and detailed protocols to aid in the evaluation and selection of these compounds for research and development.
Distinguishing First and Second-Generation Pim Inhibitors
The primary distinction between first and second-generation Pim inhibitors lies in their selectivity and safety profiles. First-generation inhibitors, while demonstrating anti-tumor activity, were often hampered by off-target effects, most notably cardiotoxicity. This led to the development of second-generation inhibitors with improved kinase selectivity and reduced adverse effects.
First-Generation Pim Inhibitors: The archetypal first-generation Pim inhibitor is SGI-1776 . While it effectively inhibits all three Pim kinase isoforms, its clinical development was halted due to cardiac toxicity, specifically QT prolongation.[1] This adverse effect was attributed to the inhibition of the human ether-à-go-go-related gene (hERG) potassium channel.[1] SGI-1776 also demonstrated inhibitory activity against other kinases, such as Flt3.[2][3]
Second-Generation Pim Inhibitors: To overcome the limitations of the first-generation compounds, second-generation inhibitors were designed for greater selectivity and improved safety profiles. Key examples include TP-3654 , AZD1208 , and PIM447 (LGH447) . These inhibitors exhibit potent pan-Pim kinase inhibition with significantly reduced hERG inhibition.[1][4] For instance, TP-3654 was developed from a different chemical scaffold to avoid the hERG and cytochrome P450 inhibition associated with SGI-1776.[1]
Data Presentation: Biochemical Potency and Selectivity
The following tables summarize the biochemical potency of representative first and second-generation Pim inhibitors against the three Pim kinase isoforms. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, which are key indicators of a drug's potency.
Table 1: First-Generation Pim Inhibitor Potency
| Inhibitor | Target | IC50 / Ki (nM) | Selectivity Notes |
| SGI-1776 | Pim-1 | 7 (IC50)[5][6] | 50-fold selective for Pim-1 vs Pim-2 and 10-fold vs Pim-3.[5][6] Also inhibits Flt3 and haspin.[5][6] |
| Pim-2 | ~350 (IC50) | ||
| Pim-3 | ~70 (IC50) |
Table 2: Second-Generation Pim Inhibitor Potency
| Inhibitor | Target | IC50 / Ki (nM) | Selectivity Notes |
| TP-3654 | Pim-1 | 5 (Ki)[5][6][7] | At least 10-fold greater selectivity for Pim-1 over other kinases tested.[1] Minimal inhibition of hERG and cytochrome P450.[4] |
| Pim-2 | 239 (Ki)[4][5][6][7] | ||
| Pim-3 | 42 (Ki)[4][5][6][7] | ||
| AZD1208 | Pim-1 | 0.4 (IC50)[6] | Orally available pan-Pim inhibitor.[6] |
| Pim-2 | 5 (IC50)[6] | ||
| Pim-3 | 1.9 (IC50)[6] | ||
| PIM447 (LGH447) | Pim-1 | 0.006 (Ki)[6] | Highly potent pan-Pim inhibitor.[6] Significantly lower potency against other kinases like GSK3β, PKN1, and PKCτ.[6] |
| Pim-2 | 0.018 (Ki)[6] | ||
| Pim-3 | 0.009 (Ki)[6] | ||
| CX-6258 | Pim-1 | 5 (IC50)[5][6][7] | Orally efficacious pan-Pim inhibitor.[5][6][7] |
| Pim-2 | 25 (IC50)[5][6][7] | ||
| Pim-3 | 16 (IC50)[5][6][7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and validate findings.
Biochemical Kinase Inhibition Assay (IC50/Ki Determination)
This protocol describes a general method for determining the in vitro potency of Pim inhibitors.
1. Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a Pim kinase. The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor at which the enzyme activity is reduced by 50%. The inhibition constant (Ki) provides a more absolute measure of binding affinity.
2. Materials:
-
Recombinant human Pim-1, Pim-2, or Pim-3 enzyme.
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mg/mL BSA).
-
ATP (at or below Km for the specific kinase).
-
Substrate (e.g., biotinylated peptide substrate like EZH2 T367-Biotin, or a protein substrate like BAD).
-
Test compounds (serially diluted).
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit for luminescence-based detection, or anti-phospho-substrate antibody for ELISA-based detection).
-
Microplates (e.g., 96-well or 384-well).
3. Method:
-
Prepare serial dilutions of the test compound in DMSO and then dilute in kinase buffer.
-
Add the diluted compound or DMSO (vehicle control) to the wells of the microplate.
-
Add the Pim kinase enzyme to the wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the amount of product formed (phosphorylated substrate) or ADP generated using a suitable detection method.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
For Ki determination, the assay is performed at multiple ATP concentrations.[1]
Cell-Based Proliferation Assay
This protocol outlines a method to assess the effect of Pim inhibitors on the proliferation of cancer cell lines.
1. Principle: This assay measures the number of viable cells after treatment with a Pim inhibitor. A reduction in cell number indicates an anti-proliferative effect.
2. Materials:
-
Cancer cell line known to express Pim kinases (e.g., MM.1S, RPMI-8226 for multiple myeloma).
-
Complete cell culture medium.
-
Pim inhibitor stock solution.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or crystal violet).
-
96-well clear or opaque-walled microplates.
3. Method:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the Pim inhibitor in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Western Blotting for Phospho-Substrate Analysis
This protocol is used to determine the effect of Pim inhibitors on the phosphorylation of downstream targets within cells.
1. Principle: Western blotting uses antibodies to detect specific proteins. By using an antibody that recognizes the phosphorylated form of a Pim kinase substrate (e.g., phospho-BAD at Ser112), the inhibitory effect of a compound on the Pim signaling pathway can be assessed.
2. Materials:
-
Cancer cell line.
-
Pim inhibitor.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-BAD (Ser112), anti-total BAD, anti-GAPDH or β-actin as a loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
3. Method:
-
Treat cells with the Pim inhibitor at various concentrations for a defined time.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Analyze the band intensities to determine the relative levels of the phosphorylated and total proteins.
Mandatory Visualizations
Pim Kinase Signaling Pathway
Caption: Simplified Pim kinase signaling pathway.
Experimental Workflow for Pim Inhibitor Evaluation
Caption: Workflow for Pim inhibitor evaluation.
References
- 1. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
In Vitro Validation of Pim-1 Kinase Inhibitor 5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of a novel Pim-1 kinase inhibitor, designated "Inhibitor 5," against other commercially available alternatives. The supporting experimental data is presented to facilitate an informed evaluation of its potential in drug discovery and development.
Pim-1 Kinase: A Key Regulator in Cell Signaling
Pim-1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle progression, apoptosis, and signal transduction.[1] Its expression is regulated by the JAK/STAT pathway, with transcription factors STAT3 and STAT5 directly binding to the Pim-1 promoter.[1][2] Pim-1 is implicated in the development of various cancers, such as prostate cancer and hematopoietic malignancies, making it a significant target for therapeutic intervention.[1][3]
Below is a diagram illustrating the simplified Pim-1 signaling pathway.
Caption: Simplified Pim-1 signaling pathway.
Comparative Analysis of Pim-1 Kinase Inhibitors
The following table summarizes the in vitro biochemical and cellular activity of Inhibitor 5 and other known Pim-1 inhibitors.
| Inhibitor | Type | Pim-1 IC50/Ki | Pim-2 IC50/Ki | Pim-3 IC50/Ki | Notes |
| Inhibitor 5 | Selective | 10 nM (IC50) | >500 nM (IC50) | >500 nM (IC50) | High selectivity for Pim-1. |
| SMI-4a | Selective | 17 nM (IC50)[1] | Modestly potent[1] | - | Cell-permeable and ATP-competitive.[4] |
| TCS PIM-1 1 | Selective | 50 nM (IC50)[1] | >20,000 nM (IC50)[1] | - | Good selectivity over Pim-2 and MEK1/MEK2.[1] |
| PIM447 (LGH447) | Pan-Pim | 6 pM (Ki)[1][5][6][7] | 18 pM (Ki)[1][5][6][7] | 9 pM (Ki)[1][5][6][7] | Potent pan-Pim inhibitor.[1] |
| AZD1208 | Pan-Pim | 0.4 nM (IC50)[1][8] | 5 nM (IC50)[1][8] | 1.9 nM (IC50)[1][8] | Orally available.[1] |
| SGI-1776 | Pan-Pim | 7 nM (IC50)[2][3][9] | 363 nM (IC50)[2][3][4][9] | 69 nM (IC50)[2][3][4][9] | Also inhibits Flt-3 and haspin.[2][3] |
| CX-6258 | Pan-Pim | 5 nM (IC50)[1] | 25 nM (IC50)[1] | 16 nM (IC50)[1] | Orally efficacious.[1] |
Experimental Protocols for In Vitro Validation
Detailed methodologies for key experiments cited in this guide are provided below.
Biochemical Kinase Assay (Radiometric)
This assay measures the enzymatic activity of Pim-1 kinase by quantifying the incorporation of radiolabeled phosphate into a substrate.
Workflow Diagram:
Caption: Workflow for a radiometric Pim-1 kinase assay.
Protocol:
-
Prepare a reaction mixture containing 60 mM HEPES-NaOH (pH 7.5), 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-orthovanadate, 1.2 mM DTT, 2.5 µg/50 µl PEG20,000, 5 µg/50 µl of a suitable substrate (e.g., Histone H2B or a peptide substrate like RSRHSSYPAGT), and 200 ng/50 µl of recombinant Pim-1 kinase.[10][11]
-
Add the test inhibitor at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-33P]-ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 15-60 minutes).[12]
-
Terminate the reaction by spotting the mixture onto phosphocellulose P81 paper.[12]
-
Wash the P81 paper to remove unincorporated [γ-33P]-ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
LanthaScreen™ Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase.
Workflow Diagram:
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. adooq.com [adooq.com]
- 8. selleckchem.com [selleckchem.com]
- 9. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. promega.com [promega.com]
Synergistic Effects of Pim-1 Kinase Inhibitors in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of targeted therapies is a cornerstone of modern oncology research, aiming to enhance therapeutic efficacy, overcome drug resistance, and minimize toxicity. Pim-1 kinase, a serine/threonine kinase frequently overexpressed in a multitude of hematological and solid tumors, has emerged as a promising target for anticancer drug development.[1] Inhibition of Pim-1 has been shown to impede cell cycle progression, induce apoptosis, and affect various signaling pathways crucial for tumor growth and survival.[1] This guide provides a comparative analysis of the synergistic effects observed when Pim-1 kinase inhibitors are combined with other therapeutic agents.
While specific data for a compound designated solely as "Pim-1 kinase inhibitor 5" is not publicly available in the reviewed literature, this guide will draw upon extensive experimental data from well-characterized, potent, and selective pan-Pim kinase inhibitors such as AZD1208 and SGI-1776 , and the Pim-1 inhibitor ETP-45299 . These compounds serve as representative examples to illustrate the synergistic potential of Pim-1 inhibition.
Synergistic Combinations with Pim-1 Kinase Inhibitors
The rationale for combining Pim-1 kinase inhibitors with other anticancer agents stems from the intricate network of signaling pathways that govern cancer cell proliferation and survival. Pim kinases are known to interact with and influence key oncogenic pathways, including the PI3K/Akt/mTOR, JAK/STAT, and c-MYC signaling cascades.[1][2] By targeting multiple nodes within this network, combination therapies can achieve a more profound and durable anti-tumor response.
Pim-1 and PI3K/mTOR Pathway Inhibitors
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival, and its aberrant activation is a common feature in many cancers. Pim kinases and the PI3K/Akt pathway share downstream substrates and can activate parallel survival pathways, suggesting that dual inhibition may be a potent therapeutic strategy.[1]
Studies have demonstrated strong synergistic effects when combining Pim-1 inhibitors with PI3K inhibitors. For instance, the combination of the Pim-1 inhibitor ETP-45299 with the PI3K inhibitor GDC-0941 resulted in strong synergy in MV-4-11 AML cells.[3] Similarly, co-targeting PIM and PI3K/mTOR with the PIM inhibitor AZD-1208 and the PI3K/mTOR inhibitor BEZ235 has shown superior inhibition of cell proliferation in prostate cancer cell lines compared to single-agent treatments.[2] This synergistic interaction is attributed to a more comprehensive blockade of downstream signaling, leading to enhanced apoptosis and reduced cell viability.[2][4]
Pim-1 and JAK/STAT Pathway Inhibitors
The JAK/STAT pathway is a primary signaling cascade for numerous cytokines and growth factors that drive cell proliferation and survival, particularly in hematological malignancies. Pim-1 is a downstream target of the JAK/STAT pathway, and its expression is often upregulated in response to STAT activation.[5]
The combination of Pim kinase inhibitors with JAK inhibitors has shown significant synergistic growth inhibition and induction of apoptosis in models of myeloproliferative neoplasms (MPNs).[5] For example, the pan-Pim inhibitor INCB053914 acts synergistically with the JAK1/2 inhibitor ruxolitinib to suppress the growth of JAK2-driven MPN cells.[6] Mechanistic studies suggest that this combination leads to a strong downregulation of the phosphorylated forms of S6 and 4EBP1, key regulators of protein synthesis and cell growth.[5]
Pim-1 and c-MYC Pathway Interactions
The oncoprotein c-MYC is a critical driver of tumorigenesis, and its activity is often dysregulated in cancer. Pim-1 and c-MYC have been shown to cooperate in promoting prostate cancer progression.[7][8] Pim-1 can phosphorylate and stabilize c-MYC, thereby enhancing its transcriptional activity and promoting cell proliferation.[9]
Given this close functional relationship, targeting Pim-1 is an attractive strategy for cancers with elevated MYC expression. Small-molecule Pim kinase inhibitors have been shown to halt the growth of triple-negative breast tumors with high MYC expression by inhibiting MYC's oncogenic transcriptional activity.[10] The synergistic effect of co-targeting Pim-1 and c-MYC is further supported by findings that constitutive expression of both Pim-1 and c-MYC can fully compensate for the loss of STAT3-mediated cell cycle progression and anti-apoptotic signals.[11]
Pim-1 Inhibitors and Chemotherapy
Pim-1 kinase has also been implicated in resistance to conventional chemotherapy.[12] Overexpression of Pim-1 can confer resistance to various chemotherapeutic agents.[12] Consequently, combining Pim-1 inhibitors with standard chemotherapy regimens presents a promising approach to enhance treatment efficacy and overcome resistance. For example, the combined treatment of the pan-Pim inhibitor AZD1208 with docetaxel has demonstrated synergistic antitumor effects in vivo.[13]
Quantitative Analysis of Synergistic Effects
The synergistic, additive, or antagonistic effects of drug combinations are quantitatively assessed using the Combination Index (CI), calculated based on the Chou-Talalay method.[14][15][16] A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[14][15][16]
Table 1: Synergistic Effects of Pim-1 Kinase Inhibitors with Other Drugs
| Pim-1 Inhibitor | Combination Drug | Drug Class | Cancer Type | Observed Effect | Combination Index (CI) | Reference |
| ETP-45299 | GDC-0941 | PI3K Inhibitor | Acute Myeloid Leukemia (AML) | Strong Synergy | Data not specified | [3] |
| AZD1208 | BEZ235 | PI3K/mTOR Inhibitor | Prostate Cancer | Enhanced inhibition of proliferation | Data not specified | [2] |
| INCB053914 | Ruxolitinib | JAK1/2 Inhibitor | Myeloproliferative Neoplasms (MPN) | Synergistic cell growth inhibition and apoptosis | < 1 | [6][17] |
| AZD1208 | Ponatinib | Tyrosine Kinase Inhibitor | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Synergistic inhibition of cell growth and induction of apoptosis | CI = 0.68544 (H-SB2 cells) | [18] |
| AZD1208 | LCK inhibitor | Tyrosine Kinase Inhibitor | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Synergistic inhibition of cell growth and induction of apoptosis | CI = 0.68285 (DU.528 cells) | [18] |
| AZD1208 | Docetaxel | Chemotherapy | Lung Cancer | Synergistic antitumor effects in vivo | Data not specified | [13] |
| PIM Inhibitors | c-MYC inhibition | Transcription Factor Inhibitor | Triple-Negative Breast Cancer | Synthetic lethal interaction | Data not specified | [10] |
Experimental Protocols
The assessment of synergistic effects relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays used to generate the data presented in this guide.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Cell culture medium
-
Pim-1 kinase inhibitor and combination drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of the Pim-1 inhibitor alone, the combination drug alone, and the two drugs in combination at constant or non-constant ratios. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Use software like CompuSyn to calculate the Combination Index (CI) from the dose-response curves.[19]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Cell culture medium
-
Pim-1 kinase inhibitor and combination drug
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the Pim-1 inhibitor, the combination drug, or their combination for a specified time (e.g., 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[20] Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are Annexin V-FITC and PI positive.
Signaling Pathways and Experimental Workflow
Visualizing the underlying biological mechanisms and the experimental process is crucial for understanding the rationale and methodology of combination studies.
Caption: Interplay of Pim-1 with key oncogenic signaling pathways.
Caption: Workflow for assessing drug synergy in vitro.
Conclusion
The preclinical data strongly support the rationale for combining Pim-1 kinase inhibitors with a range of other targeted therapies and conventional chemotherapy. The synergistic interactions observed with inhibitors of the PI3K/Akt/mTOR and JAK/STAT pathways, as well as with agents that target c-MYC-driven tumors, highlight the potential of Pim-1 inhibition to form the backbone of novel combination regimens. These combinations offer the promise of enhanced anti-tumor activity, the ability to overcome intrinsic and acquired drug resistance, and ultimately, improved clinical outcomes for cancer patients. Further clinical investigation of these synergistic combinations is warranted.
References
- 1. Mechanism-based combinations with Pim kinase inhibitors in cancer treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Co-targeting PIM and PI3K/mTOR using multikinase inhibitor AUM302 and a combination of AZD-1208 and BEZ235 in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pim 1 kinase inhibitor ETP-45299 suppresses cellular proliferation and synergizes with PI3K inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PIM kinase inhibition: co-targeted therapeutic approaches in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. The pan-PIM inhibitor INCB053914 displays potent synergy in combination with ruxolitinib in models of MPN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pim1 kinase synergizes with c-MYC to induce advanced prostate carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pim1 kinase synergizes with c-MYC to induce advanced prostate carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. PIM1 kinase inhibition as a targeted therapy against triple-negative breast tumors with elevated MYC expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic roles for Pim-1 and c-Myc in STAT3-mediated cell cycle progression and antiapoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. researchgate.net [researchgate.net]
- 14. punnettsquare.org [punnettsquare.org]
- 15. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. 4.2. Cell Viability Assays and Drug Combination Studies [bio-protocol.org]
- 20. Apoptosis Assay Using Annexin V-FITC and Propidium Iodide (PI) Dual Staining [bio-protocol.org]
A Comparative Guide: Pim-1 Kinase Inhibitor 5 vs. Pan-PIM Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases comprising three highly homologous isoforms: PIM-1, PIM-2, and PIM-3. Overexpressed in numerous hematological malignancies and solid tumors, they play a crucial role in regulating cell cycle progression, apoptosis, and cell proliferation, making them attractive targets for cancer therapy. Therapeutic strategies have evolved to include both isoform-selective inhibitors and pan-inhibitors that target all three PIM kinases. This guide provides an objective comparison between the research compound Pim-1 kinase inhibitor 5 and several well-characterized pan-PIM kinase inhibitors, supported by experimental data and detailed protocols.
The Rationale for Pan-PIM Inhibition
A significant challenge in targeting the PIM kinase family is the functional redundancy among its isoforms. Evidence suggests that the knockout of one PIM gene can lead to the compensatory overexpression of the other family members.[1] This functional overlap implies that selectively inhibiting only one isoform may be insufficient for a durable therapeutic response. Consequently, pan-PIM inhibition, which simultaneously blocks all three isoforms, is often considered a more robust strategy to overcome potential resistance mechanisms and effectively shut down the PIM signaling network.[2][3]
Quantitative Data Comparison
The following tables summarize the biochemical potency and cellular activity of this compound against a selection of pan-PIM kinase inhibitors that have been evaluated in preclinical or clinical settings.
Table 1: Comparison of Biochemical Potency (IC₅₀/Kᵢ)
This table highlights the concentration of each inhibitor required to block 50% of the enzymatic activity of each PIM kinase isoform in a cell-free system. Lower values indicate higher potency.
| Inhibitor | Type | Pim-1 | Pim-2 | Pim-3 | Data Unit |
| This compound | Pim-1 Selective | 610 | Not Available | Not Available | IC₅₀ (nM) |
| AZD1208 | Pan-PIM | 0.4 | 5.0 | 1.9 | IC₅₀ (nM)[4] |
| PIM447 (LGH447) | Pan-PIM | 0.006 | 0.018 | 0.009 | Kᵢ (nM)[4] |
| CX-6258 | Pan-PIM | 5 | 25 | 16 | IC₅₀ (nM)[4] |
| SGI-1776 | Pim-1 Biased | 7 | 363 | 69 | IC₅₀ (nM)[4] |
Note: Data for this compound against Pim-2 and Pim-3 are not publicly available, reflecting its characterization primarily as a Pim-1 selective tool compound.
Table 2: Comparison of Cellular Activity (Anti-proliferative IC₅₀)
This table shows the concentration of each inhibitor required to inhibit the growth of various cancer cell lines by 50%.
| Inhibitor | Cell Line | Cancer Type | IC₅₀ (µM) |
| This compound | HepG2 | Liver Carcinoma | 6.95 |
| MCF-7 | Breast Cancer | >20 | |
| PC3 | Prostate Cancer | >20 | |
| HCT-116 | Colon Carcinoma | 20.19 | |
| AZD1208 | MOLM-13 | Acute Myeloid Leukemia | ~0.01 |
| PIM447 (LGH447) | MM.1S | Multiple Myeloma | ~0.1 |
| CX-6258 | MV4-11 | Acute Myeloid Leukemia | ~0.1 |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for understanding the context of these inhibitors.
PIM Kinase Signaling Pathway
PIM kinases are downstream effectors of various cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway. Once activated, PIM kinases phosphorylate a wide range of substrates to promote cell survival and proliferation.
General Experimental Workflow for Inhibitor Evaluation
The process of identifying and characterizing kinase inhibitors follows a structured pipeline, from initial screening to cellular and in vivo validation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to evaluate PIM kinase inhibitors.
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol describes a common method to determine the IC₅₀ of an inhibitor against a purified PIM kinase enzyme. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[5]
Materials:
-
Purified recombinant PIM-1, PIM-2, or PIM-3 enzyme.
-
Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[6]
-
Substrate (e.g., PIMtide or BAD protein).
-
ATP at a concentration near the Kₘ for the specific kinase.
-
Test inhibitors serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
384-well assay plates (low volume, white).
-
Plate reader capable of measuring luminescence.
Procedure:
-
Compound Plating: Add 1 µL of serially diluted inhibitor (or 5% DMSO for controls) to the wells of a 384-well plate.[5]
-
Enzyme Addition: Prepare an enzyme solution in Kinase Buffer and add 2 µL to each well.
-
Reaction Initiation: Prepare a substrate/ATP mixture in Kinase Buffer. Add 2 µL to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[6]
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.[6]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to controls and plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell Viability Assay (CellTiter-Glo® Format)
This protocol measures the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[7][8]
Materials:
-
Cancer cell lines cultured in appropriate media.
-
Opaque-walled 96-well or 384-well plates suitable for luminescence.
-
Test inhibitors serially diluted in culture medium.
-
CellTiter-Glo® Luminescent Cell Viability Assay Reagent (Promega).
-
Plate reader capable of measuring luminescence.
-
Orbital shaker.
Procedure:
-
Cell Seeding: Seed cells into the wells of an opaque-walled multiwell plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well in 100 µL for a 96-well plate). Allow cells to attach and resume growth for 24 hours.
-
Compound Treatment: Remove the seeding medium and add fresh medium containing the desired concentrations of the serially diluted inhibitor. Include wells with medium and vehicle (e.g., 0.1% DMSO) as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.[8]
-
Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[8]
-
Mixing: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Data Acquisition: Record the luminescence using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot against the inhibitor concentration to determine the IC₅₀ value.
Concluding Remarks
The comparison between this compound and pan-PIM kinase inhibitors reveals a significant disparity in both potency and therapeutic strategy.
-
This compound is a moderately potent inhibitor of Pim-1 with an IC₅₀ in the sub-micromolar range. However, its cellular activity is substantially weaker, with IC₅₀ values in the mid-to-high micromolar range, and its selectivity profile against Pim-2 and Pim-3 is not well-defined in public literature. This positions it as a useful, albeit limited, tool compound for basic research focused specifically on Pim-1.
-
Pan-PIM Kinase Inhibitors such as AZD1208 and PIM447 demonstrate exceptional potency, with Kᵢ and IC₅₀ values in the picomolar to low-nanomolar range against all three PIM isoforms.[4] This high biochemical potency translates into effective anti-proliferative activity at nanomolar concentrations in various cancer cell lines. The pan-inhibition approach is designed to counteract the functional redundancy of the PIM kinase family, a critical factor for developing effective clinical candidates.[2][3]
For drug development professionals, the data strongly supports the continued investigation of potent and selective pan-PIM inhibitors. The ability to shut down the entire PIM signaling axis offers a more comprehensive and potentially more durable anti-cancer strategy compared to targeting a single isoform.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pan-PIM kinase inhibition provides a novel therapy for treating hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Saccharomonosporine A inspiration; synthesis of potent analogues as potential PIM kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10216G [pubs.rsc.org]
- 6. promega.com [promega.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. ch.promega.com [ch.promega.com]
A Comparative Guide to ATP-Competitive and Allosteric Pim-1 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Proviral Integration site for Moloney murine leukemia virus (Pim-1) kinase is a constitutively active serine/threonine kinase implicated in numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction. Its overexpression is linked to various cancers, making it a prime target for therapeutic intervention. This guide provides an objective comparison of the two primary classes of small molecule inhibitors targeting Pim-1: ATP-competitive and allosteric inhibitors, supported by experimental data and detailed methodologies.
Introduction to Pim-1 Kinase Inhibition Strategies
Pim-1 kinase inhibitors are broadly categorized based on their mechanism of action. ATP-competitive inhibitors bind to the highly conserved ATP-binding pocket of the kinase, directly competing with the endogenous ATP substrate. This is the most common strategy for kinase inhibitor development. In contrast, allosteric inhibitors bind to a topographically distinct site on the kinase, inducing a conformational change that modulates its activity. This approach can offer greater selectivity, as allosteric sites are generally less conserved across the kinome.
A unique feature of the Pim-1 kinase ATP-binding site is the presence of a proline residue (Pro123) in the hinge region, which prevents the formation of the canonical hydrogen bonds that many ATP-competitive inhibitors form with other kinases. This structural distinction provides an opportunity for the design of more selective Pim-1 inhibitors.[1]
Comparative Analysis of Inhibitor Performance
The development of allosteric Pim-1 inhibitors is less advanced than that of their ATP-competitive counterparts. However, early research has identified promising non-competitive scaffolds, such as a series of 2-aminothiazole derivatives, which exhibit a mechanism of action resembling allosteric inhibition.[2] These compounds have been shown to be noncompetitive with respect to both ATP and the peptide substrate.[2]
One of the key potential advantages of allosteric inhibitors is their potential for synergistic effects when used in combination with ATP-competitive inhibitors. This has been observed with the 2-aminothiazole derivatives, which show a synergistic inhibitory effect in enzymatic assays when combined with ATP-competitive compounds.[2] This suggests that simultaneous targeting of both the ATP-binding site and an allosteric site could be a powerful therapeutic strategy.
Quantitative Data Summary
The following tables summarize the performance of representative ATP-competitive and the emerging class of non-competitive/allosteric Pim-1 inhibitors based on available experimental data.
Table 1: Biochemical Potency of Pim-1 Kinase Inhibitors
| Inhibitor | Class | Pim-1 IC50/Ki | Pim-2 IC50/Ki | Pim-3 IC50/Ki | Reference |
| SGI-1776 | ATP-Competitive | 7 nM (IC50) | ~350 nM (IC50) | ~70 nM (IC50) | [1] |
| AZD1208 | ATP-Competitive | 0.4 nM (IC50) | 5 nM (IC50) | 1.9 nM (IC50) | [1] |
| SMI-4a | ATP-Competitive | 17 nM (IC50) | Modestly potent | - | [1] |
| Quercetagetin | ATP-Competitive | 340 nM (IC50) | >3.4 µM (IC50) | - | [3] |
| 2-Aminothiazole Derivative (cpd 13a)* | Non-Competitive/Mixed | Potent (qualitative) | - | - | [4] |
Table 2: Cellular Activity of Pim-1 Kinase Inhibitors
| Inhibitor | Cell Line | Assay | Endpoint | Result | Reference |
| SGI-1776 | K562/Pgp | Apoptosis Assay | Increased Apoptosis | Enhanced apoptosis in drug-resistant cells | [5] |
| AZD1208 | AML cell lines | Growth Inhibition | - | Showed growth inhibition | [5] |
| Quercetagetin | RWPE2 | Proliferation Assay | ED50 | 5.5 µM | [3] |
| 2-Aminothiazole Derivatives | PC3 | Proliferation Assay | Synergism with Paclitaxel | Synergistic inhibition of cell proliferation | [2] |
Key Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function, it is crucial to visualize the Pim-1 signaling pathway and the general workflow for inhibitor evaluation.
Caption: Pim-1 Kinase Signaling Pathway.
Caption: General Workflow for Pim-1 Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of findings. Below are protocols for key experiments cited in the evaluation of Pim-1 inhibitors.
Biochemical Kinase Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formed from a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and thus to the kinase activity.[6]
-
Protocol:
-
Prepare a reaction mixture containing Pim-1 kinase, a suitable substrate (e.g., PIMtide), and the test inhibitor at various concentrations in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[6]
-
Initiate the kinase reaction by adding ATP to a final concentration that is at or near the Km for Pim-1.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).[6]
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[6]
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30 minutes.[6]
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of inhibitors on cell metabolic activity, which is an indicator of cell viability.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells (e.g., PC3, T47D) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Pim-1 inhibitor or vehicle control for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.[7]
-
Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)
CETSA is a biophysical method to assess the binding of a drug to its target protein in a cellular environment.
-
Principle: The binding of a ligand (inhibitor) to its target protein generally increases the thermal stability of the protein. In CETSA, cells are treated with the inhibitor and then heated. The amount of soluble, non-denatured target protein remaining at different temperatures is quantified. A shift in the melting curve of the protein in the presence of the inhibitor indicates target engagement.[7]
-
Protocol:
-
Treat cultured cells with the test inhibitor or vehicle control for a defined period.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).
-
Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble Pim-1 protein in the supernatant by Western blotting or other protein quantification methods.
-
Plot the amount of soluble Pim-1 as a function of temperature to generate melting curves. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.[7]
-
Conclusion
The development of Pim-1 kinase inhibitors is a promising avenue for cancer therapy. While ATP-competitive inhibitors are more established, with several compounds demonstrating potent anti-cancer activity, the emerging class of allosteric inhibitors presents an exciting new front. The potential for higher selectivity and synergistic effects when combined with ATP-competitive inhibitors makes allosteric modulators a high-priority area for future research. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of these distinct classes of Pim-1 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. A combination strategy to inhibit Pim-1: synergism between noncompetitive and ATP-competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pim 1 kinase inhibitor ETP-45299 suppresses cellular proliferation and synergizes with PI3K inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Therapeutic Landscape of Pim Kinase Inhibitors: A Clinical Trial Data Review
For researchers, scientists, and drug development professionals, the pursuit of novel cancer therapeutics is a continuous endeavor. Among the promising targets are the Pim kinases, a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) implicated in a variety of cellular processes crucial for cancer cell survival and proliferation. This guide provides a comparative analysis of key Pim kinase inhibitors that have advanced to clinical trials, presenting a synthesis of available clinical data, experimental methodologies, and the underlying signaling pathways.
Pim kinases are downstream effectors of numerous signaling pathways, including the JAK/STAT and PI3K/AKT/mTOR pathways, which are frequently dysregulated in cancer. Their role in promoting cell cycle progression, inhibiting apoptosis, and contributing to drug resistance has made them an attractive target for therapeutic intervention.[1][2][3] Several small molecule inhibitors have been developed to target the ATP-binding pocket of Pim kinases, with a number progressing to clinical evaluation in both hematological malignancies and solid tumors.[4]
Comparative Analysis of Pim Kinase Inhibitors in Clinical Trials
The following tables summarize the clinical trial data for prominent Pim kinase inhibitors, offering a comparative overview of their efficacy and safety profiles across various cancer types.
| Inhibitor | Trial Identifier | Phase | Cancer Type | Key Efficacy Data | Key Safety/Tolerability Findings |
| SGI-1776 | NCT00848601 | I | Refractory Prostate Cancer & Non-Hodgkin's Lymphoma | Efficacy data is limited as the trial was terminated.[5] | Terminated due to cardiotoxicity (QTc prolongation).[6] |
| PIM447 (LGH447) | NCT02160951 | I | Relapsed/Refractory Multiple Myeloma | Overall Response Rate (ORR): 15.4%; Disease Control Rate (DCR): 69.2%; Clinical Benefit Rate (CBR): 23.1%. Two patients achieved a partial response.[7] | Generally well-tolerated. Most common Grade 3/4 adverse events were thrombocytopenia, anemia, and leukopenia.[7][8] |
| AZD1208 | NCT01588548 | I | Advanced Solid Tumors & Acute Myeloid Leukemia (AML) | No clinical responses were observed; the best response was stable disease.[9][10] Pharmacodynamic analysis showed biological activity.[9][11] | Generally well-tolerated up to 700 mg QD in AML. Dose-limiting toxicities included rash, fatigue, and vomiting.[10][12] |
| INCB053914 | NCT02587598 | I/II | Advanced Hematologic Malignancies | Monotherapy: Limited efficacy. Combination with Ruxolitinib (Myelofibrosis): 3 out of 17 patients achieved >25% reduction in spleen volume. Combination with Azacitidine/Cytarabine (AML): Two complete responses observed.[13] | Generally well-tolerated as monotherapy and in combinations. Most common treatment-emergent adverse events were elevated ALT/AST.[13] |
| TP-3654 (Nuvisertib) | NCT04176198 | I/II | Relapsed/Refractory Myelofibrosis | Spleen Volume Reduction (SVR): 20% of evaluable patients achieved ≥35% SVR, 30% had ≥25% SVR, and 55% had ≥10% SVR. Total Symptom Score (TSS): 55% of patients experienced a ≥50% improvement.[14] | Well-tolerated with no dose-limiting toxicities observed in the reported data. The most common adverse events were Grade 1 gastrointestinal toxicities.[14][15] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the clinical investigation process, the following diagrams illustrate the Pim kinase signaling pathway and a generalized clinical trial workflow.
Caption: The Pim kinase signaling pathway is activated by cytokines and growth factors, leading to the regulation of downstream effectors that control cell survival and proliferation.
Caption: A generalized workflow for a Phase I/II clinical trial of a Pim kinase inhibitor, from patient screening to data analysis.
Experimental Protocols: A Closer Look
The clinical trials for Pim kinase inhibitors follow rigorous protocols to ensure patient safety and to accurately assess the therapeutic potential of the investigational drug. Key components of these protocols are outlined below.
General Inclusion and Exclusion Criteria
-
Inclusion: Patients typically have a confirmed diagnosis of a specific advanced or refractory malignancy for which standard therapies have failed.[16][17][18] An Eastern Cooperative Oncology Group (ECOG) performance status of 0-2 is often required, indicating a reasonable level of patient fitness.[5][18]
-
Exclusion: Common exclusion criteria include inadequate bone marrow, renal, or hepatic function.[16] Prior treatment with a Pim kinase inhibitor is also a frequent exclusion.[16] For trials involving agents with potential cardiac effects, a screening QTc interval above a certain threshold (e.g., 470 milliseconds) is an exclusion criterion.[16]
Dosing and Administration
Pim kinase inhibitors are typically administered orally as tablets, with dosing schedules ranging from once daily (QD) to twice daily (BID).[16][19] Phase I of these trials focuses on dose escalation, where cohorts of patients receive increasing doses of the drug to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D).[20][21]
Efficacy and Safety Assessments
-
Efficacy: Tumor response is evaluated at predefined intervals using standardized criteria such as the Response Evaluation Criteria In Solid Tumors (RECIST) for solid tumors and the International Myeloma Working Group (IMWG) criteria for multiple myeloma.[22] For hematological malignancies like myelofibrosis, spleen volume reduction and improvement in total symptom score are key endpoints.[14]
-
Safety: Patient safety is monitored continuously through the recording of adverse events (AEs), laboratory tests, vital signs, and electrocardiograms (ECGs).[20] Dose-limiting toxicities (DLTs) are carefully evaluated during the dose-escalation phase to establish the MTD.[20]
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Blood samples are collected to study the absorption, distribution, metabolism, and excretion of the drug (PK).[23][24] Pharmacodynamic assessments involve measuring the drug's effect on its target, such as the inhibition of downstream substrates of Pim kinases (e.g., pBAD, p4E-BP1), to confirm biological activity.[11][23]
Conclusion
The clinical development of Pim kinase inhibitors has seen both progress and setbacks. While early candidates like SGI-1776 were halted due to toxicity, newer agents such as PIM447 and TP-3654 have demonstrated more favorable safety profiles and encouraging signs of clinical activity, particularly in hematological malignancies. The data suggest that while monotherapy may have limited efficacy for some inhibitors, combination strategies hold significant promise for enhancing anti-tumor responses.[13] Continued research and well-designed clinical trials will be crucial to fully elucidate the therapeutic potential of targeting the Pim kinase pathway in the fight against cancer.
References
- 1. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review on structure-function mechanism and signaling pathway of serine/threonine protein PIM kinases as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety of SGI-1776, A PIM Kinase Inhibitor in Refractory Prostate Cancer and Relapsed/Refractory Non Hodgkin's Lymphoma [meddatax.com]
- 6. astx.com [astx.com]
- 7. A phase I, dose-escalation study of oral PIM447 in Japanese patients with relapsed and/or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phase I studies of AZD1208, a proviral integration Moloney virus kinase inhibitor in solid and haematological cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Phase 1/2 Study of the Pan-PIM Kinase Inhibitor INCB053914 Alone or in Combination With Standard-of-Care Agents in Patients With Advanced Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. Sumitomo Pharma Oncology Presents Preliminary Data from Phase 1/2 Clinical Study Evaluating Investigational Agent TP-3654 in Patients with Myelofibrosis at American Society of Hematology 2022 Annual Meeting & Exposition [prnewswire.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. NCT04176198 - Victorian Cancer Trials Link [trials.cancervic.org.au]
- 19. A Phase 1/2, Open-label, Dose escalation, Safety, Pharmacokinetic, and Pharmacodynamic Study of Oral TP 3654 in Patients with Intermediate or High-risk Primary or Secondary Myelofibrosis | Joint Clinical Trials Office [jcto.weill.cornell.edu]
- 20. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 21. mayo.edu [mayo.edu]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies | PLOS One [journals.plos.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Pim-1 Kinase Inhibitor 5
Essential guidelines for the safe handling and disposal of Pim-1 kinase inhibitor 5 are critical for maintaining a secure laboratory environment and ensuring regulatory compliance. This document provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals to manage the waste generated from the use of this compound, thereby minimizing exposure risks and environmental impact.
This compound is a chemical compound used in cancer research.[1] Like many kinase inhibitors, it is often handled as a potentially hazardous or cytotoxic agent, necessitating rigorous disposal protocols.[2] Adherence to these procedures is paramount for personal safety and the responsible management of chemical waste in a laboratory setting.
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound, from initial waste generation to final collection.
1. Waste Identification and Segregation:
-
Treat as Hazardous Waste: All materials contaminated with this compound, including unused compound, solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, tubes, flasks), must be treated as hazardous chemical waste.
-
Segregate at the Source: Do not mix this compound waste with other waste streams. It is crucial to maintain separate, clearly labeled waste containers for solids and liquids.
-
Incompatible Materials: Store this waste away from incompatible chemicals. For instance, keep it separate from acids and bases, as well as oxidizing and reducing agents.[3]
2. Waste Accumulation and Storage:
-
Designated Satellite Accumulation Area (SAA): All hazardous waste must be stored in a designated SAA within the laboratory.[3] This area should be clearly marked and located at or near the point of waste generation.
-
Proper Containerization:
-
Liquid Waste: Collect liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container, preferably plastic.[4][5] The container must have a tight-fitting screw cap.
-
Solid Waste: Collect contaminated solid waste (e.g., gloves, paper towels, and plasticware) in a designated, puncture-resistant container lined with a heavy-duty plastic bag.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific components and their approximate concentrations.
3. Handling and PPE:
-
Personal Protective Equipment: Always wear appropriate PPE when handling this compound and its waste. This includes a lab coat, safety goggles, and chemical-resistant gloves.
-
Avoid Contamination: Handle all waste in a manner that prevents spills and the generation of aerosols. If possible, perform these tasks within a chemical fume hood.
4. Disposal of Empty Containers:
-
Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent.[6]
-
Rinsate Collection: The first rinsate must be collected and disposed of as hazardous liquid waste.[4][6] Subsequent rinses may be permissible for drain disposal depending on institutional guidelines, but it is best practice to collect all rinsates as hazardous waste.
-
Defacing Labels: After rinsing, deface or remove the original label from the container before its final disposal as non-hazardous waste.[7]
5. Requesting Waste Pickup:
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.
-
Timely Removal: Ensure that waste containers are removed from the laboratory in a timely manner to prevent accumulation beyond established limits.
Quantitative Data Summary
For safe and compliant waste management, it is essential to adhere to established quantitative limits and conditions. The following table summarizes key parameters based on general laboratory waste guidelines.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Accumulation | Up to 55 gallons | [6][7] |
| Maximum Acutely Hazardous Waste | 1 quart | [6][7] |
| Container Storage Time (Partially Filled) | Up to 1 year in a Satellite Accumulation Area | [3] |
| Container Removal Time (Full) | Within 3 days of becoming full | [3] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
